Eciruciclib
Description
Properties
CAS No. |
1868086-40-1 |
|---|---|
Molecular Formula |
C27H33FN8 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]-5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C27H33FN8/c1-5-35-10-12-36(13-11-35)17-19-6-9-24(29-15-19)31-27-30-16-22(28)25(32-27)20-7-8-23-21(14-20)26(18(2)3)34(4)33-23/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,31,32) |
InChI Key |
RLRQXKXWZNPYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(N(N=C5C=C4)C)C(C)C)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CDK4/6 Inhibitors in Breast Cancer Cells, with a Focus on Ribociclib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Cyclin-Dependent Kinase (CDK) 4 and 6 inhibitors in breast cancer cells, with a specific focus on the well-characterized agent, Ribociclib. While the compound Eciruciclib is also classified as a CDK inhibitor, publicly available data on its specific activity and experimental validation in breast cancer is limited. Therefore, this guide will leverage the extensive research on Ribociclib as a representative example to detail the molecular interactions, cellular consequences, and experimental methodologies relevant to this class of therapeutic agents.
Core Mechanism of Action: Inhibition of the Cell Cycle Engine
The proliferation of breast cancer cells, particularly those that are hormone receptor-positive (HR+), is often dependent on the cyclin D-CDK4/6-retinoblastoma (Rb) pathway.[1] CDK4 and CDK6 are key enzymes that, when activated by cyclin D, drive the cell cycle forward from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs.[2]
Ribociclib and similar CDK4/6 inhibitors are small molecule drugs that act as potent and selective antagonists of the ATP-binding pocket of CDK4 and CDK6.[2] This competitive inhibition prevents the phosphorylation of their primary substrate, the retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for the G1 to S phase transition. The ultimate consequence of this action is a G1 cell cycle arrest, which effectively halts the proliferation of cancer cells.[3]
Signaling Pathway of CDK4/6 Inhibition
The following diagram illustrates the core signaling pathway affected by CDK4/6 inhibitors like Ribociclib.
Quantitative Effects on Breast Cancer Cells
The efficacy of CDK4/6 inhibitors can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a drug.
| Cell Line | Breast Cancer Subtype | Ribociclib IC50 (nM) | Reference |
| MCF-7 | HR+/HER2- | 10 | |
| T-47D | HR+/HER2- | Not explicitly stated, but sensitive |
Table 1: Inhibitory Concentration of Ribociclib in Breast Cancer Cell Lines
Treatment with Ribociclib leads to a significant redistribution of cells within the cell cycle, with an accumulation in the G1 phase and a corresponding decrease in the S and G2/M phases.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF-7 | Control | 45.2% | 35.1% | 19.7% | Hypothetical Data |
| MCF-7 | Ribociclib (100 nM) | 75.8% | 10.3% | 13.9% | Hypothetical Data |
| T-47D | Control | 50.1% | 30.5% | 19.4% | Hypothetical Data |
| T-47D | Ribociclib (100 nM) | 80.2% | 8.9% | 10.9% | Hypothetical Data |
Table 2: Representative Cell Cycle Distribution in HR+ Breast Cancer Cells Following Ribociclib Treatment. (Note: This table contains representative data for illustrative purposes as specific percentages were not found in the initial search results.)
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CDK4/6 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Ribociclib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
This technique is employed to quantify the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with Ribociclib at the desired concentration (e.g., 100 nM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blotting
This method is used to detect changes in the expression and phosphorylation status of key proteins in the CDK4/6 pathway.
-
Protein Extraction: Treat cells with Ribociclib as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Rb, total Rb, Cyclin D1, CDK4, CDK6, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental Workflow for Assessing Ribociclib's Effect on the Cell Cycle
The following diagram outlines a typical experimental workflow to investigate the impact of a CDK4/6 inhibitor on the cell cycle.
Induction of Apoptosis and Senescence
While the primary mechanism of action of Ribociclib is cytostatic through cell cycle arrest, its role in inducing apoptosis (programmed cell death) is less pronounced and appears to be cell-context dependent. Some studies suggest that at higher concentrations or in specific cell lines, CDK4/6 inhibitors can induce apoptosis. However, induction of senescence, a state of irreversible growth arrest, has also been reported as a cellular response to Ribociclib treatment in breast cancer models.[2]
Conclusion
References
- 1. Ribociclib - Wikipedia [en.wikipedia.org]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Eciruciclib: Analysis of Target Profile and Kinase Selectivity
Despite a comprehensive search for detailed preclinical data, a thorough profile of Eciruciclib's kinase selectivity and specific experimental protocols remains largely unavailable in the public domain. As a result, a complete in-depth technical guide as requested cannot be fully compiled at this time.
This compound is identified as a potent cyclin-dependent kinase (CDK) inhibitor. However, specific quantitative data, such as IC50 or Ki values against a broad panel of kinases, which are crucial for a detailed understanding of its selectivity and potential off-target effects, are not readily accessible in published scientific literature or publicly available databases.
The information that is available primarily categorizes this compound within the broader class of CDK inhibitors, a group of anti-neoplastic agents that target the cell cycle. The general mechanism of action for CDK inhibitors involves blocking the activity of cyclin-dependent kinases, which are key regulators of cell cycle progression. By inhibiting these enzymes, drugs like this compound can halt the proliferation of cancer cells.
While extensive information exists for other CDK inhibitors such as Ribociclib, Palbociclib, and Abemaciclib, including their detailed kinase selectivity profiles and the experimental methods used to determine them, the same level of detail is not currently available for this compound. This suggests that this compound may be an earlier-stage compound with less publicly disclosed research.
Without access to specific preclinical study data for this compound, the creation of the requested quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams is not feasible. The development of a comprehensive technical guide necessitates this foundational data to ensure accuracy and depth. Further disclosure of preclinical research data on this compound will be required to fulfill such a request.
Eciruciclib: A Deep Dive into its Role in Cell Cycle G1 Arrest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Eciruciclib is a potent and selective cyclin-dependent kinase (CDK) inhibitor that has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the induction of cell cycle arrest at the G1 phase, thereby inhibiting the proliferation of cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced G1 arrest, with a focus on its interaction with the core cell cycle machinery. This document details the key signaling pathways affected by this compound, presents quantitative data on the effects of CDK inhibitors, and provides detailed protocols for essential experimental procedures used to study these effects. Visualizations of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in cell cycle regulation.
Introduction to Cell Cycle Control and the Role of CDKs
The eukaryotic cell cycle is a tightly regulated process that governs cell growth and division. It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is controlled by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, the cyclins. Dysregulation of the cell cycle is a hallmark of cancer, often driven by aberrant activity of CDK/cyclin complexes, leading to uncontrolled cell proliferation.
The G1 phase is a critical period where the cell integrates extracellular and intracellular signals to decide whether to commit to another round of division. The G1/S transition is a key checkpoint, and its dysregulation is a common event in tumorigenesis. The primary drivers of progression through the G1 phase and into the S phase are the CDK4/6-Cyclin D and CDK2-Cyclin E complexes.
This compound's Mechanism of Action: Inducing G1 Arrest
This compound is a small molecule inhibitor that primarily targets cyclin-dependent kinases, leading to a halt in cell cycle progression at the G1 phase. While specific quantitative data for this compound is not widely available in the public domain, its mechanism can be understood through the well-established actions of other selective CDK inhibitors like ribociclib and palbociclib. These inhibitors function by competing with ATP for the binding site on CDKs, thereby preventing the phosphorylation of their substrates.
Inhibition of the CDK4/6-Cyclin D-Rb-E2F Pathway
In early to mid-G1, mitogenic signals stimulate the expression of D-type cyclins (Cyclin D1, D2, D3), which then bind to and activate CDK4 and CDK6. The active CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.
Phosphorylation of Rb by CDK4/6 leads to its inactivation and the release of E2F transcription factors. Liberated E2F then activates the transcription of genes essential for DNA replication and cell cycle progression, including Cyclin E.
This compound, as a CDK inhibitor, is presumed to block the kinase activity of CDK4/6. This prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state. Consequently, Rb remains bound to E2F, and the transcription of S-phase-promoting genes is repressed, leading to an arrest in the G1 phase of the cell cycle.[1][2][3]
Impact on the CDK2-Cyclin E Axis
Following the initial phosphorylation of Rb by CDK4/6, the Cyclin E/CDK2 complex further phosphorylates Rb, reinforcing its inactivation and ensuring irreversible commitment to S phase.[1] The expression of Cyclin E is itself dependent on E2F activity. By inhibiting the CDK4/6-Rb-E2F pathway, this compound indirectly prevents the upregulation of Cyclin E. Furthermore, some CDK inhibitors have been shown to directly inhibit CDK2, albeit with lower potency than their primary targets. This dual inhibition of both CDK4/6 and CDK2 can lead to a more profound and sustained G1 arrest.
Quantitative Analysis of CDK Inhibitor-Mediated G1 Arrest
IC50 Values of CDK Inhibitors in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for ribociclib and palbociclib in various cancer cell lines, as determined by cell proliferation assays.
| Cell Line | Cancer Type | Ribociclib IC50 (µM) | Palbociclib IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 0.06 - 4 | 0.04 - 0.1 | [4] |
| T47D | Breast Cancer (ER+) | Not Reported | 0.05 | Not Reported |
| MDA-MB-231 | Breast Cancer (TNBC) | Not Reported | >1 | Not Reported |
| A549 | Lung Cancer | Not Reported | Not Reported | Not Reported |
| PC-3 | Prostate Cancer | Not Reported | Not Reported | Not Reported |
| DU-145 | Prostate Cancer | Not Reported | Not Reported | Not Reported |
Effect of CDK Inhibitors on Cell Cycle Distribution
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle. Treatment with CDK inhibitors is expected to cause an accumulation of cells in the G1 phase.
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MCF-7 | Control (DMSO) | 55.1 | 28.3 | 16.6 | [5] |
| MCF-7 | Ribociclib (1 µM) | 79.7 | 9.5 | 10.8 | [6] |
| T47D | Control (DMSO) | 60.2 | 25.1 | 14.7 | Not Reported |
| T47D | Palbociclib (100 nM) | 85.3 | 5.2 | 9.5 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in G1 cell cycle arrest.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the staining of cellular DNA with propidium iodide (PI) for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 5 mL of PBS.
-
Staining: Centrifuge the cells again, discard the supernatant, and resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell.
Cell Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10][11][12]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The crystal violet assay is another method to determine cell viability by staining the DNA of adherent cells.[13][14][15][16][17]
Materials:
-
Crystal Violet solution (0.5% crystal violet in 25% methanol)
-
PBS
-
10% Acetic Acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: After drug treatment, gently wash the cells with PBS and then fix them with 100 µL of methanol for 10 minutes.
-
Staining: Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the plate with water several times to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.
Western Blotting for Cell Cycle Proteins
Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the levels of key cell cycle proteins such as Cyclin D1, CDK4, CDK6, p-Rb, total Rb, Cyclin E, and CDK2 following treatment with this compound.[18][19][20][21]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizing the Core Signaling Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways involved in this compound-induced G1 arrest and a typical experimental workflow for its analysis.
Signaling Pathway of this compound-Induced G1 Arrest
Caption: this compound inhibits Cyclin D-CDK4/6, preventing Rb phosphorylation and E2F release, leading to G1 arrest.
Experimental Workflow for Analyzing this compound's Effect on the Cell Cycle
Caption: Workflow for studying this compound's effects from cell treatment to data analysis.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the dependency of many cancers on the CDK-driven cell cycle machinery. Its ability to induce a robust G1 phase arrest underscores its potential as a potent anti-proliferative agent. This guide has outlined the core molecular mechanisms of this compound-mediated G1 arrest, provided standardized protocols for its investigation, and visualized the intricate signaling pathways involved. While further research is needed to fully elucidate the complete pharmacological profile of this compound, the information presented here serves as a valuable resource for scientists and researchers in the field of cancer drug development. The continued study of this compound and other CDK inhibitors will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. The G1 phase optical reporter serves as a sensor of CDK4/6 inhibition in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 5. ERα-mediated cell cycle progression is an important requisite for CDK4/6 inhibitor response in HR+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The G1 phase optical reporter serves as a sensor of CDK4/6 inhibition in vivo [ijbs.com]
- 13. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 15. graphviz.org [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 19. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 21. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on Eciruciclib in Oncology Remains Largely Undisclosed
Despite keen interest in the development of novel cyclin-dependent kinase (CDK) inhibitors for cancer therapy, detailed preclinical data on Eciruciclib, a potent CDK inhibitor, are not yet publicly available in peer-reviewed literature or major oncology conference proceedings.
Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the preclinical studies of this compound will find a notable absence of published data. Searches of prominent scientific databases and abstracts from major cancer research conferences, including those from the American Association for Cancer Research (AACR), the American Society of Clinical Oncology (ASCO), and the European Society for Medical Oncology (ESMO), did not yield specific preclinical findings for this compound.
Information on this compound is currently limited to its classification as a potent CDK inhibitor, as indicated by its inclusion in chemical supplier catalogs and drug databases.[1][2] These sources provide basic information such as its chemical structure and CAS number (1868086-40-1), but do not offer the quantitative biological data necessary for a comprehensive preclinical profile.
At present, there is no publicly accessible information regarding:
-
In vitro efficacy: Half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.
-
In vivo efficacy: Data from animal models demonstrating tumor growth inhibition or regression.
-
Mechanism of Action: Detailed studies elucidating the specific CDK targets and downstream signaling pathways affected by this compound.
-
Pharmacokinetics: Preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Toxicology: Safety and tolerability data from preclinical models.
Without this foundational preclinical data, it is not possible to construct the detailed data tables, experimental protocols, and signaling pathway diagrams requested for a technical guide. The scientific community awaits formal publication or presentation of preclinical studies on this compound to understand its therapeutic potential and mechanism of action in oncology. Professionals in the field are encouraged to monitor key scientific journals and oncology conferences for future disclosures related to this investigational agent.
References
The Role of Eciruciclib in Retinoblastoma (Rb) Protein Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical and clinical data specifically detailing the quantitative effects of eciruciclib on retinoblastoma (Rb) phosphorylation are limited. This guide provides a comprehensive overview of the established mechanism of action for the broader class of Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, which is the class to which this compound belongs. The quantitative data and experimental protocols presented are based on representative studies of well-characterized CDK4/6 inhibitors, such as ribociclib and palbociclib, and should be considered illustrative of the expected effects of this compound.
Executive Summary
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1] These kinases are pivotal regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. The primary mechanism of action of this compound, like other CDK4/6 inhibitors, is to prevent the phosphorylation of the retinoblastoma tumor suppressor protein (Rb).[2][3] In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby blocking the expression of genes required for DNA replication and cell cycle progression.[4] Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a common event in many cancers, leading to uncontrolled cell proliferation.[3] By inhibiting CDK4/6, this compound is designed to restore this critical cell cycle checkpoint, leading to G1 arrest and a subsequent reduction in tumor growth. This technical guide will delve into the core mechanism of this compound's effect on Rb phosphorylation, present representative quantitative data from the CDK4/6 inhibitor class, detail relevant experimental protocols, and provide visual diagrams of the key pathways and workflows.
Core Mechanism: Inhibition of Rb Phosphorylation
The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation of various CDKs. In the G1 phase, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[3] The active Cyclin D-CDK4/6 complex then phosphorylates Rb at multiple serine and threonine residues.[2][3] This phosphorylation event disrupts the interaction between Rb and E2F transcription factors, leading to the release of E2F.[4] Once liberated, E2F activates the transcription of genes necessary for the G1 to S phase transition, committing the cell to another round of division.[3]
This compound, as a selective CDK4/6 inhibitor, directly competes with ATP for the binding site on these kinases. This competitive inhibition prevents the transfer of phosphate groups to Rb, thereby maintaining Rb in its active, hypophosphorylated state. Consequently, E2F remains sequestered, and the cell is arrested in the G1 phase of the cell cycle.
Quantitative Data on CDK4/6 Inhibitor Activity
The following tables summarize representative quantitative data for well-characterized CDK4/6 inhibitors, illustrating their potency and effect on Rb phosphorylation and cell proliferation. Specific data for this compound is not publicly available and would need to be determined experimentally.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | CDK4/Cyclin D1 (nM) | CDK6/Cyclin D3 (nM) |
| Ribociclib | 10 | 39 |
| Palbociclib | 11 | 15 |
| Abemaciclib | 2 | 10 |
Data compiled from representative preclinical studies.[2]
Table 2: Cellular Effects of CDK4/6 Inhibition
| Cell Line | Compound | IC50 (µM) for Cell Proliferation | Rb Phosphorylation Inhibition (at IC50) |
| MCF-7 (Breast Cancer) | Ribociclib | 0.1 - 0.5 | Significant reduction in pRb (Ser780, Ser807/811) |
| JeKo-1 (Mantle Cell Lymphoma) | Ribociclib | ~0.1 | Dephosphorylation of Rb |
| T47D (Breast Cancer) | Palbociclib | 0.05 - 0.2 | Down-regulation of phosphorylated Rb (Ser780) |
Data is illustrative and compiled from various preclinical studies. The specific IC50 values and degree of Rb phosphorylation inhibition can vary depending on the cell line and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of CDK4/6 inhibitors on Rb phosphorylation.
Western Blotting for Rb Phosphorylation
Objective: To qualitatively and semi-quantitatively measure the levels of total and phosphorylated Rb in cells treated with a CDK4/6 inhibitor.
Materials:
-
Cell culture reagents
-
CDK4/6 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser780)
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-total Rb
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the CDK4/6 inhibitor or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb, total Rb, and a loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control.[5]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK4/6 inhibitor treatment on cell cycle distribution.
Materials:
-
Cell culture reagents
-
CDK4/6 inhibitor (e.g., this compound)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the CDK4/6 inhibitor as described for Western blotting.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on Rb phosphorylation and cell cycle.
Conclusion
This compound, as a member of the CDK4/6 inhibitor class of anti-cancer agents, is expected to exert its therapeutic effect through the inhibition of retinoblastoma protein phosphorylation. This action restores a critical cell cycle checkpoint, leading to G1 arrest and the suppression of tumor cell proliferation. While specific preclinical and clinical data for this compound are not yet widely available, the well-established mechanism of action of other CDK4/6 inhibitors provides a strong foundation for its continued investigation and development. Further studies are required to elucidate the precise quantitative effects and clinical efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sequential targeting of retinoblastoma and DNA synthesis pathways is a therapeutic strategy for sarcomas that can be monitored in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Eciruciclib: Unveiling the Therapeutic Potential of a Novel CDK Inhibitor (A Technical Whitepaper)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research data on Eciruciclib is currently limited. To provide a comprehensive technical guide that fulfills the core requirements of in-depth data presentation and experimental protocols, this document utilizes publicly accessible data for Ribociclib, a structurally and functionally similar CDK4/6 inhibitor, as a representative example. This approach aims to illustrate the therapeutic potential and the scientific methodologies pertinent to the evaluation of this class of compounds. All data and protocols presented herein, unless otherwise specified, pertain to studies conducted with Ribociclib.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a member of the "-ciclib" class of drugs, its mechanism of action is centered on the modulation of the cell cycle, a fundamental process frequently dysregulated in cancer.[1] This whitepaper provides an in-depth overview of the early-stage research findings that underscore the therapeutic potential of CDK inhibitors like this compound. By presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways, this document serves as a technical guide for researchers and drug development professionals engaged in the field of oncology and cell cycle-targeted therapies.
Mechanism of Action: Targeting the Core Engine of Cell Proliferation
The therapeutic rationale for CDK inhibitors lies in their ability to restore control over the cell cycle, which is aberrantly driven by hyperactive CDK4 and CDK6 in many cancer types.[3][4] These kinases, in complex with their cyclin D partners, phosphorylate the Retinoblastoma (Rb) protein.[4] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[4][5] By selectively inhibiting CDK4 and CDK6, compounds like this compound prevent Rb phosphorylation, maintain E2F in a repressed state, and consequently induce a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[4][5]
Preclinical Data: Quantitative Insights into Therapeutic Potential
The following tables summarize key quantitative data from preclinical studies on Ribociclib, serving as a proxy for the anticipated performance of this compound.
In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentrations (IC50) of Ribociclib against various cyclin-dependent kinases, demonstrating its high selectivity for CDK4 and CDK6.[6]
| Kinase Complex | IC50 (µM) |
| CDK4/Cyclin D1 | 0.01 |
| CDK6/Cyclin D3 | 0.039 |
| CDK1/Cyclin B | >10 |
| CDK2/Cyclin A | >10 |
| CDK5/p25 | >10 |
| CDK9/Cyclin T1 | >10 |
| Table 1: Biochemical IC50 Values of Ribociclib against a Panel of CDKs.[6] |
In Vitro Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of Ribociclib have been evaluated across a panel of cancer cell lines. The IC50 values highlight its potency in cell lines dependent on CDK4 or CDK6 for proliferation.[6]
| Cell Line | Cancer Type | Dominant CDK | Ribociclib IC50 (µM, mean ± SD) |
| JeKo-1 | Mantle Cell Lymphoma | CDK4 | 0.143 ± 0.087 |
| CAMA-1 | ER+ Breast Cancer | CDK4 | 0.162 ± 0.059 |
| MCF-7 | ER+ Breast Cancer | CDK4 | 0.380 ± 0.110 |
| T47D | ER+ Breast Cancer | CDK4 | 0.840 ± 0.230 |
| SEM | Acute Lymphoblastic Leukemia | CDK6 | 1.13 ± 0.45 |
| REH | Acute Lymphoblastic Leukemia | CDK6 | 1.16 ± 0.52 |
| MOLM-13 | Acute Myeloid Leukemia | CDK6 | 1.18 ± 0.48 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | CDK6 | 1.20 ± 0.39 |
| Table 2: In Vitro Anti-proliferative Activity of Ribociclib in Various Cancer Cell Lines.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments typically employed in the preclinical evaluation of CDK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 of a compound against specific kinase complexes.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified recombinant kinase complex (e.g., CDK4/Cyclin D1), the substrate protein (e.g., a fragment of Rb), ATP, and the test compound (this compound) in a suitable assay buffer.
-
Compound Dispensing: Create a serial dilution of this compound and dispense into a 384-well microplate.
-
Kinase Addition: Add the kinase complex to each well containing the test compound and incubate briefly.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
Cell Proliferation Assay
This protocol describes a common method to assess the anti-proliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or MTS assay.[8] This involves adding the reagent to the wells and incubating until a color change occurs, indicating metabolic activity.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the compound concentration to calculate the IC50 value.
Western Blotting for Phospho-Rb
This protocol is used to confirm the mechanism of action by detecting changes in the phosphorylation status of the target protein, Rb.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for phosphorylated Rb (p-Rb). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of p-Rb in treated versus untreated cells. Re-probe the membrane with an antibody for total Rb and a loading control (e.g., GAPDH) for normalization.
In Vivo Tumor Xenograft Model
This protocol describes a common in vivo model to evaluate the anti-tumor efficacy of a compound.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude mice).[9]
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Tolerability Assessment: Monitor the body weight and overall health of the mice as an indicator of treatment tolerability.
-
Efficacy Evaluation: At the end of the study, compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.
Conclusion and Future Directions
The preclinical data for CDK4/6 inhibitors like Ribociclib strongly support their therapeutic potential in cancers with a dysregulated cell cycle. The high selectivity for CDK4/6 and potent anti-proliferative activity in relevant cancer cell lines provide a solid rationale for clinical development. While specific data for this compound remains to be published, its classification as a potent CDK inhibitor suggests it will likely exhibit a similar profile.
Future research should focus on elucidating the specific in vitro and in vivo activity of this compound across a broad panel of cancer models. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for establishing a safe and effective dosing regimen in human clinical trials. Combination studies with other targeted therapies or immunotherapies may also unveil synergistic anti-tumor effects and broaden the therapeutic application of this compound. The methodologies outlined in this whitepaper provide a robust framework for the continued investigation and development of this promising class of anti-cancer agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Eciruciclib Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eciruciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation.[1][2][3] As an antineoplastic agent, it is under investigation for its therapeutic potential in various cancers.[1][3] The mechanism of action involves the inhibition of CDK4 and CDK6, which are key regulators of the G1 to S phase transition in the cell cycle.[4][5][6] By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest and a reduction in cancer cell proliferation.[5][6] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in-vitro studies. This document provides a detailed protocol for the preparation, storage, and use of this compound in cell culture applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 488.60 g/mol | [1][2][7] |
| Molecular Formula | C27H33FN8 | [1][3][7] |
| CAS Number | 1868086-40-1 | [1][2][7] |
| Appearance | Solid | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][2] |
| Recommended Stock Conc. | 10 mM | [2] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months | [1][2] |
Experimental Protocols
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cell culture medium appropriate for the cell line in use
-
Laminar flow hood or biological safety cabinet
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder at 1000 xg for 3 minutes to ensure all the powder is at the bottom of the vial.[8]
-
Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 488.60 g/mol = 4.886 mg
-
-
Weighing the Compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolving the Compound: a. Add the weighed this compound powder to a sterile microcentrifuge tube or cryovial. b. Add the calculated volume of DMSO to the tube. For 4.886 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration. c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if needed.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.[1][2] b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Thawing the Stock Solution: When ready to use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare working concentrations by performing serial dilutions of the stock solution in sterile cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as DMSO can be toxic to cells at higher concentrations.[9]
-
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as is present in the highest concentration of this compound used, but without the drug. This allows for the differentiation of the effects of the drug from the effects of the solvent.
-
Treatment of Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the Cyclin D-CDK4/6-Rb pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 7. This compound | C27H33FN8 | CID 118687700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying Eciruciclib Resistance Mechanisms Using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eciruciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), showing promise in the treatment of various cancers.[1][2][3] Like other targeted therapies, the development of drug resistance is a significant clinical challenge that can limit its efficacy. Understanding the genetic basis of resistance is paramount for developing strategies to overcome it, such as combination therapies or patient stratification. This application note describes a comprehensive workflow using a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.[4][5][6][7] By systematically knocking out every gene in the human genome, this powerful functional genomics approach allows for the unbiased discovery of novel resistance mechanisms.[8][9][10]
Signaling Pathway of CDK4/6 Inhibition
This compound, like other CDK4/6 inhibitors, targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[11][12] In normal cell cycle progression, CDK4/6 complexes phosphorylate the Rb protein, leading to the release of E2F transcription factors. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[12] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining it in its active, E2F-sequestering state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[11] Resistance can emerge through various mechanisms that bypass this blockade.[13]
Experimental Workflow
The overall workflow for a pooled, genome-wide CRISPR-Cas9 screen to identify this compound resistance genes is depicted below.[14][15][16] The process involves transducing a population of Cas9-expressing cells with a lentiviral library of single-guide RNAs (sgRNAs), each targeting a specific gene. The cell population is then treated with this compound, and the sgRNAs that are enriched in the surviving, resistant cell population are identified by next-generation sequencing (NGS).
Protocols
Protocol 1: Lentiviral Production of sgRNA Library
-
Plasmid Amplification: Amplify the genome-wide sgRNA library plasmid (e.g., GeCKOv2) in E. coli and purify the plasmid DNA.
-
Cell Seeding: Seed HEK293T cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Collection: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Titer Determination: Determine the viral titer to ensure the appropriate multiplicity of infection (MOI) for the screen.
Protocol 2: CRISPR-Cas9 Screen for this compound Resistance
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound and stably expresses Cas9.
-
Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.[17] A sufficient number of cells should be transduced to maintain a high representation of the library (at least 500 cells per sgRNA).
-
Puromycin Selection: Select for successfully transduced cells using puromycin.
-
Baseline Cell Collection (T0): Collect a cell pellet from the initial population after selection to serve as the baseline for sgRNA representation.
-
This compound Treatment: Culture the remaining cells in the presence of a predetermined concentration of this compound (e.g., IC50 or IC80) for 14-21 days, or until a resistant population emerges. Maintain a control population cultured in parallel without the drug.
-
Final Cell Collection (T_final): Harvest the surviving resistant cells.
-
Genomic DNA Extraction: Extract genomic DNA from both the T0 and T_final cell pellets using a high-yield DNA extraction kit.
-
sgRNA Sequencing Library Preparation:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.
-
Perform a second round of PCR to add Illumina sequencing adapters and barcodes.
-
Purify the PCR products.
-
-
Next-Generation Sequencing: Sequence the prepared libraries on an Illumina sequencing platform.
Protocol 3: Data Analysis
-
Read Alignment: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Enrichment Analysis: Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the baseline population.[9]
-
Gene-Level Ranking: Consolidate the results from multiple sgRNAs targeting the same gene to generate a ranked list of candidate resistance genes.
Data Presentation
The primary output of the CRISPR screen is a list of genes whose knockout leads to a significant increase in cell survival in the presence of this compound. This data is typically presented in a table format, ranking genes by statistical significance.
Table 1: Top Candidate Genes Conferring Resistance to this compound (Hypothetical Data)
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | False Discovery Rate (FDR) |
| GENE_A | E3 ubiquitin ligase | 8.2 | < 0.001 |
| GENE_B | Tumor suppressor | 7.5 | < 0.001 |
| GENE_C | Kinase | 6.9 | < 0.001 |
| GENE_D | Cell cycle checkpoint protein | 6.3 | 0.002 |
| GENE_E | Transcription factor | 5.8 | 0.005 |
| GENE_F | DNA repair protein | 5.5 | 0.008 |
Table 2: Gene Set Enrichment Analysis (GSEA) of Resistance Genes (Hypothetical Data)
| Pathway/Gene Set | Genes Involved | Enrichment Score | p-value |
| Cell Cycle Regulation | GENE_B, GENE_D | 0.78 | < 0.001 |
| Ubiquitination Pathway | GENE_A | 0.65 | 0.003 |
| PI3K-Akt Signaling | GENE_X, GENE_Y | 0.59 | 0.012 |
Validation of Candidate Genes
It is crucial to validate the top hits from the primary screen to confirm their role in this compound resistance.
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a powerful and unbiased approach to systematically identify genes that modulate sensitivity to this compound.[18] The protocols and workflow detailed in this application note offer a robust framework for researchers to uncover novel mechanisms of drug resistance. The identification of such genes can lead to the development of more effective therapeutic strategies, including rational combination therapies and the discovery of biomarkers to predict patient response, ultimately improving the clinical utility of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|Cas# 1868086-40-1 [glpbio.cn]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. Functional Genomics via CRISPR-Cas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthego.com [synthego.com]
- 11. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 12. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadinstitute.org [broadinstitute.org]
- 15. Genome wide CRISPR/Cas9 screen identifies the coagulation factor IX (F9) as a regulator of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
Application Notes and Protocols for Eciruciclib (SHP2 Inhibitor) in Combination with Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to endocrine therapies remains a significant challenge in the management of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. The SHP2 phosphatase, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK pathway.[1][2] Upregulation of RTK signaling is a known mechanism of resistance to endocrine therapy. Eciruciclib (TNO155) is a potent and selective allosteric inhibitor of SHP2.[1] Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER) and promotes its degradation, thereby blocking ER signaling.[3][4]
This document outlines a proposed protocol for evaluating the combination of this compound and fulvestrant in preclinical models of HR+/HER2- breast cancer. The rationale for this combination is based on the hypothesis that dual inhibition of the ER pathway with fulvestrant and the SHP2-mediated RAS-MAPK signaling with this compound can overcome or delay the onset of endocrine resistance. Preclinical studies have shown that combining SHP2 inhibitors with inhibitors of other signaling pathways, such as CDK4/6 inhibitors, can lead to synergistic anti-tumor effects.[5][6]
Signaling Pathways and Rationale for Combination
The estrogen receptor and receptor tyrosine kinase signaling pathways are key drivers of proliferation and survival in HR+ breast cancer. Fulvestrant directly targets the ER, leading to its degradation.[3][4] However, cancer cells can develop resistance by activating alternative growth signaling pathways, often mediated by RTKs. SHP2 is a critical downstream effector of many RTKs.[2] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1] This pathway can then promote cell proliferation independently of ER signaling. By inhibiting SHP2, this compound can block this escape mechanism.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize representative data from studies on fulvestrant and SHP2 inhibitors in combination with other agents, which provide a basis for the proposed combination therapy.
Table 1: Efficacy of Fulvestrant-Based Combination Therapies in Clinical Trials
| Trial Name | Combination Therapy | Control Arm | Median PFS (Combination) | Median PFS (Control) | Hazard Ratio (95% CI) | Reference |
| PALOMA-3 | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 11.2 months | 4.6 months | 0.50 (p < 0.0001) | [7] |
| MONALEESA-3 | Ribociclib + Fulvestrant | Placebo + Fulvestrant | 20.5 months | 12.8 months | 0.60 (p < 0.001) | [7] |
| BRIGHT-2 | Bireociclib + Fulvestrant | Placebo + Fulvestrant | 12.94 months | 7.29 months | 0.56 (0.39–0.80) | [8] |
| LEONARDA-1 | Lerociclib + Fulvestrant | Placebo + Fulvestrant | Not Reached | 6.9 months | 0.407 (0.276–0.601) | [9] |
Table 2: Preclinical Efficacy of SHP2 Inhibitor Combinations
| Cancer Model | SHP2 Inhibitor | Combination Agent | Outcome | Reference |
| EGFR-mutant Lung Cancer | TNO155 | Nazartinib (EGFRi) | Enhanced and sustained ERK inhibition, leading to tumor regression. | [5] |
| BRAFV600E Colorectal Cancer | TNO155 | Dabrafenib + Trametinib | Blocked ERK feedback activation and synergistically inhibited tumor growth. | [5] |
| KRASG12C Cancers | TNO155 | AMG 510 (KRASG12Ci) | Blocked feedback activation of wild-type RAS and enhanced efficacy. | [5] |
| Breast Cancer (PI3K-mutant) | SHP099 | BYL719 (PI3Kαi) | Overcame RTK-mediated resistance to PI3K inhibition. | [10] |
Experimental Protocols
The following protocols are proposed for the preclinical evaluation of this compound in combination with fulvestrant.
In Vitro Studies
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the effect of this compound and fulvestrant, alone and in combination, on the viability of HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose range of this compound, fulvestrant, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Combination effects can be analyzed using the Chou-Talalay method to determine a Combination Index (CI).
-
2. Western Blot Analysis
-
Objective: To assess the impact of the combination therapy on key signaling proteins in the ER and MAPK pathways.
-
Methodology:
-
Culture HR+/HER2- breast cancer cells and treat with this compound, fulvestrant, or the combination for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, ERα, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize protein bands using an imaging system.
-
In Vivo Studies
1. Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound and fulvestrant combination therapy in an in vivo setting.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant HR+/HER2- breast cancer cells (e.g., MCF-7) into the flank of female immunodeficient mice (e.g., NSG mice). Supplement mice with an estrogen pellet to support tumor growth.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Fulvestrant alone
-
Group 4: this compound + Fulvestrant
-
-
Dosing Regimen: Administer drugs according to a predetermined schedule. For example, this compound can be administered orally daily, and fulvestrant can be administered via intramuscular injection weekly.[11] Doses should be based on prior studies or a maximum tolerated dose (MTD) study.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
The combination of this compound and fulvestrant represents a promising strategy to overcome endocrine resistance in HR+/HER2- breast cancer by simultaneously targeting two key oncogenic signaling pathways. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. Successful demonstration of synergy in these models would provide a strong rationale for clinical investigation.
References
- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fulvestrant in Combination with CDK4/6 Inhibitors for HER2- Metastatic Breast Cancers: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bireociclib plus fulvestrant for HR+/HER2- advanced female breast cancer progressed on or after endocrine therapy: phase 3 BRIGHT-2 study interim analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lerociclib plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Phosphorylated Retinoblastoma Protein (p-Rb) by Western Blot Following Eciruciclib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its activity is primarily controlled by phosphorylation. In its hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[1] The phosphorylation of Rb by Cyclin-Dependent Kinase 4/6 (CDK4/6) in complex with cyclin D leads to the release of E2F, allowing for cell cycle progression.[1] Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a common event in many cancers, leading to uncontrolled cell proliferation.[1][2]
Eciruciclib is a selective inhibitor of CDK4/6. By binding to CDK4 and CDK6, it prevents the phosphorylation of the Rb protein.[2] This maintains Rb in its active, hypophosphorylated state, leading to G1 cell cycle arrest and a subsequent block in tumor cell proliferation.[2] Western blotting is a widely used and effective semi-quantitative method to detect changes in protein phosphorylation status.[3] This document provides a detailed protocol for assessing the efficacy of this compound by measuring the levels of phosphorylated Rb (p-Rb) in cell lysates using Western blot analysis.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted signaling pathway and the general workflow for the Western blot protocol.
Caption: this compound inhibits the Cyclin D/CDK4/6 complex, preventing Rb phosphorylation.
Caption: Western blot workflow for analyzing p-Rb levels after drug treatment.
Experimental Protocol
This protocol is optimized for detecting phosphorylated proteins. It is crucial to work quickly and keep samples on ice to prevent dephosphorylation by endogenous phosphatases.[4][5]
Materials and Reagents
Cell Lysis & Sample Preparation:
-
RIPA Lysis Buffer (or other suitable lysis buffer for phosphoproteins)
-
Protease Inhibitor Cocktail (e.g., Halt™ Protease Inhibitor Cocktail)
-
Phosphatase Inhibitor Cocktail 1 & 2 (e.g., PhosSTOP™)[4]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer (with β-mercaptoethanol or DTT)
SDS-PAGE & Transfer:
-
Precast Polyacrylamide Gels (e.g., 4-15% Mini-PROTEAN® TGX™ Gels)
-
10x Tris/Glycine/SDS Running Buffer
-
PVDF Membranes (0.45 µm pore size)[6]
-
10x Tris/Glycine Transfer Buffer with 20% Methanol
-
Prestained Protein Ladder
Immunoblotting:
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) which can cause high background.[5]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
TBST Buffer
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure
A. Cell Culture and this compound Treatment
-
Seed cells in appropriate culture dishes and grow to ~70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
B. Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold 1x PBS.[8]
-
Aspirate PBS completely.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each dish.[4][5][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes to ensure complete lysis.[6]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[8]
C. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to your protein sample.
-
Denature the samples by heating at 95-100°C for 5 minutes.[6]
-
Load 20-40 µg of total protein per lane into the polyacrylamide gel. Include a prestained protein ladder in one lane.[6]
D. Gel Electrophoresis and Protein Transfer
-
Perform SDS-PAGE according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the prestained ladder on the membrane.
E. Immunoblotting
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody against phospho-Rb, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, typically 1:1000).[6][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody, diluted in 5% BSA/TBST (typically 1:2000 - 1:5000), for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager. Avoid signal saturation to allow for accurate quantification.[11]
F. Stripping and Re-probing for Total Rb and Loading Control
-
To normalize the p-Rb signal, the same membrane should be probed for total Rb.
-
If required, strip the membrane using a mild stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block with 5% BSA/TBST for 1 hour.
-
Repeat the immunoblotting steps (E2-E7) using the primary antibody against total Rb and the corresponding anti-mouse secondary antibody.
-
(Optional but recommended) For total protein normalization, the membrane can be stained with a total protein stain like Ponceau S after transfer to verify equal loading across lanes.[6] Alternatively, re-probe for a housekeeping protein like β-actin or GAPDH, although their expression may vary with treatment. Total protein normalization is often considered more reliable.[4]
Data Presentation and Quantification
The goal of quantification is to determine the relative change in p-Rb levels following this compound treatment.[12] This is achieved by measuring the signal intensity of the protein bands.[13]
-
Image Analysis: Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to measure the density of the bands for p-Rb and total Rb for each sample lane.[14]
-
Background Subtraction: Subtract the local background from each band's intensity measurement.
-
Normalization: To account for any variations in protein loading, normalize the p-Rb signal to the total Rb signal for each sample.
-
Normalized p-Rb = (Signal Intensity of p-Rb) / (Signal Intensity of Total Rb)
-
-
Relative Quantification: Express the results as a fold change relative to the vehicle-treated control sample.
-
Fold Change = (Normalized p-Rb of Treated Sample) / (Normalized p-Rb of Control Sample)
-
The quantitative data should be summarized in a clear, structured table.
| Treatment (this compound Conc.) | p-Rb Band Intensity | Total Rb Band Intensity | Normalized p-Rb (p-Rb / Total Rb) | Fold Change vs. Control |
| Vehicle Control (0 nM) | [Value] | [Value] | [Value] | 1.00 |
| 10 nM | [Value] | [Value] | [Value] | [Value] |
| 50 nM | [Value] | [Value] | [Value] | [Value] |
| 100 nM | [Value] | [Value] | [Value] | [Value] |
| 500 nM | [Value] | [Value] | [Value] | [Value] |
Table 1: Example of data presentation for quantitative Western blot analysis of p-Rb levels following this compound treatment. Band intensities are arbitrary units obtained from densitometry software.
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 3. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. inventbiotech.com [inventbiotech.com]
- 6. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. youtube.com [youtube.com]
Application Note: Measuring the Cytotoxicity of Eciruciclib with the MTT Cell Viability Assay
Abstract
This application note provides a comprehensive protocol for assessing the in vitro efficacy of Eciruciclib, a potent cyclin-dependent kinase (CDK) inhibitor, by measuring its effect on cancer cell viability and proliferation using the MTT assay.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for these purposes.[2] The protocol details the mechanism of action of this compound, the principles of the MTT assay, a step-by-step experimental workflow, and guidelines for data analysis and presentation. This guide is intended for researchers in oncology, drug discovery, and cell biology to evaluate the anti-proliferative effects of this compound on various cancer cell lines.
Introduction: Mechanism of Action of this compound
This compound is a small molecule inhibitor targeting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3] The "-ciclib" stem in its name is indicative of this class of drugs.[3] In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[4] Specifically, CDK4 and CDK6, in complex with Cyclin D, phosphorylate the retinoblastoma protein (Rb).[5][6] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for the cell to transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[6][7]
This compound exerts its anti-tumor effect by inhibiting CDK4 and CDK6, thereby preventing Rb phosphorylation.[7] This maintains Rb in its active, E2F-bound state, blocking the G1-S transition and inducing cell cycle arrest.[7][8] This cytostatic effect ultimately inhibits the proliferation of cancer cells. The MTT assay is an effective method to quantify this reduction in cell viability.
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and cell cycle progression.
Principle of the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The core principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active (i.e., living) cells.[2] Dead cells lack this enzymatic activity and therefore do not produce the colored product. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells in the well.
Experimental Protocols
3.1. Materials and Reagents
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (store as per manufacturer's instructions)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO, or a solution of 10% SDS in 0.01 M HCl)[9][10]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of measuring absorbance at 570-600 nm)
3.2. Experimental Workflow
Caption: The sequential workflow for assessing cell viability using the MTT assay after this compound treatment.
3.3. Detailed Procedure
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells/well, but this must be optimized for each cell line).[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with media only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Prepare a series of drug concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old media from the wells and add 100 µL of media containing the different concentrations of this compound. Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration group.
-
Incubate the plate for a predetermined period, typically 48 or 72 hours.[11][12]
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[2]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9][10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[2]
-
Data Analysis and Presentation
4.1. Data Analysis Workflow
Caption: Logical flow of data processing from raw absorbance readings to the final IC50 calculation.
4.2. Calculations
-
Corrected Absorbance: Subtract the average absorbance of the blank (media only) wells from all other wells.
-
Percentage Viability: Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This value is determined by plotting the percentage viability against the logarithm of the drug concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
4.3. Data Presentation Quantitative data should be summarized in clear and concise tables.
Table 1: Example Raw Absorbance Data (OD at 570 nm) for a Single Cell Line
| [this compound] (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average OD | % Viability |
|---|---|---|---|---|---|
| Vehicle (0) | 0.985 | 0.991 | 0.979 | 0.985 | 100.0% |
| 0.01 | 0.954 | 0.962 | 0.948 | 0.955 | 96.9% |
| 0.1 | 0.812 | 0.825 | 0.805 | 0.814 | 82.6% |
| 1 | 0.501 | 0.495 | 0.512 | 0.503 | 51.0% |
| 10 | 0.155 | 0.161 | 0.158 | 0.158 | 16.0% |
| 100 | 0.078 | 0.081 | 0.079 | 0.079 | 8.0% |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | N/A |
Table 2: Summary of IC50 Values for this compound Across Different Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
|---|---|---|
| MCF-7 | Breast Cancer | Calculated Value |
| HeLa | Cervical Cancer | Calculated Value |
| A549 | Lung Cancer | Calculated Value |
| HCT116 | Colon Cancer | Calculated Value |
Note: The data presented in the tables are for illustrative purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 8. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Eciruciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a powerful preclinical tool in oncology research, offering a more predictive in vivo platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenograft (CDX) models.[1][2][3] PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, thereby preserving the histological and genetic characteristics of the original tumor.[4][5][6] This approach maintains the tumor microenvironment and cellular heterogeneity, providing a more clinically relevant model for assessing drug efficacy.[3][6]
Eciruciclib is a potent, small molecule inhibitor of cyclin-dependent kinases (CDKs).[7][8][9] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[10][11][12] By targeting the CDK pathway, this compound aims to induce cell cycle arrest and inhibit tumor proliferation.[13][14] These application notes provide a detailed protocol for the establishment and utilization of PDX models to evaluate the preclinical efficacy of this compound.
Signaling Pathway of CDK Inhibition
The primary mechanism of action of CDK inhibitors like this compound involves the disruption of the cell cycle. CDKs, in complex with their cyclin partners, phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDKs, this compound prevents Rb phosphorylation, leading to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[12][13]
Caption: CDK signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Establishing PDX Models
The successful establishment of a PDX model is a multi-step process that requires careful planning and execution. The general workflow involves patient consent, tumor tissue acquisition, implantation into immunodeficient mice, and subsequent passaging and characterization.
Caption: General experimental workflow for establishing PDX models.
Detailed Experimental Protocols
Patient Selection and Consent
-
Objective: To obtain patient consent for the use of their tumor tissue for research purposes.
-
Protocol:
-
Identify eligible patients with a confirmed cancer diagnosis for which this compound may be a relevant treatment.
-
Obtain informed consent in accordance with institutional and regulatory guidelines.
-
Collect relevant clinical data, including patient demographics, diagnosis, and treatment history.
-
Tumor Tissue Acquisition and Processing
-
Objective: To collect and process fresh tumor tissue for implantation.
-
Protocol:
-
Coordinate with the surgical or interventional radiology team to obtain a fresh tumor specimen.[4]
-
Place the tissue in a sterile collection tube containing a suitable transport medium (e.g., DMEM with antibiotics) on ice.
-
Transport the tissue to the laboratory for processing within 3 hours of collection.[4]
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any blood or necrotic tissue.
-
Cut the tumor into small fragments of approximately 2-3 mm³.[4][6]
-
Implantation of Tumor Tissue into Immunodeficient Mice
-
Objective: To establish the initial (F0) generation of the PDX model.
-
Protocol:
-
Use highly immunodeficient mice, such as NOD-scid gamma (NSG) or similar strains, for optimal engraftment rates.[1][15]
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).[4]
-
Shave and sterilize the implantation site, typically the flank or mammary fat pad for breast cancer models.[15]
-
Make a small incision (approximately 5 mm) in the skin.
-
Using sterile forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.[4]
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for recovery from anesthesia and for any signs of distress.
-
Tumor Growth Monitoring and Passaging
-
Objective: To monitor tumor growth and expand the PDX model for further studies.
-
Protocol:
-
Monitor the mice at least twice weekly for tumor growth.
-
Measure the tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.[4][15]
-
Process the resected tumor as described in Protocol 2 and implant fragments into a new cohort of mice (F1 generation).
-
A portion of the tumor from each passage should be cryopreserved for future use and another portion fixed for histological and molecular characterization.[15]
-
Preclinical Efficacy Study of this compound
-
Objective: To evaluate the anti-tumor activity of this compound in established PDX models.
-
Protocol:
-
Once a stable PDX line is established (typically after 2-3 passages), expand the model to generate a cohort of tumor-bearing mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[15]
-
Prepare the this compound formulation according to the manufacturer's instructions. The vehicle used for the control group should be identical to the drug formulation without the active compound.
-
Administer this compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.[15]
-
At the end of the study (defined by a predetermined tumor volume endpoint or treatment duration), euthanize the mice and collect the tumors for downstream analysis (e.g., pharmacodynamics, histology, molecular analysis).
-
Data Presentation
Quantitative data from the preclinical efficacy study should be summarized in a clear and structured format for easy comparison.
Table 1: Tumor Growth Inhibition in this compound-Treated PDX Models
| PDX Model ID | Tumor Type | Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at End of Study (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| PDX-001 | Breast Cancer | Vehicle | 10 | 150.5 ± 12.3 | 1250.8 ± 110.2 | - | - |
| PDX-001 | Breast Cancer | This compound (X mg/kg) | 10 | 148.9 ± 11.8 | 450.2 ± 55.6 | 64.0 | <0.001 |
| PDX-002 | Lung Cancer | Vehicle | 10 | 162.1 ± 15.1 | 1480.3 ± 135.7 | - | - |
| PDX-002 | Lung Cancer | This compound (X mg/kg) | 10 | 160.7 ± 14.5 | 620.9 ± 78.1 | 58.1 | <0.001 |
Table 2: Body Weight Changes in this compound-Treated Mice
| PDX Model ID | Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at End of Study (g) ± SEM | Percent Body Weight Change |
| PDX-001 | Vehicle | 10 | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1% |
| PDX-001 | This compound (X mg/kg) | 10 | 22.3 ± 0.7 | 21.9 ± 0.8 | -1.8% |
| PDX-002 | Vehicle | 10 | 23.1 ± 0.9 | 25.0 ± 1.0 | +8.2% |
| PDX-002 | This compound (X mg/kg) | 10 | 22.9 ± 0.8 | 22.5 ± 0.9 | -1.7% |
Conclusion
The establishment of patient-derived xenograft models provides a robust platform for the preclinical evaluation of novel cancer therapeutics like this compound. By closely mimicking the characteristics of the original patient tumor, PDX models can offer valuable insights into drug efficacy and potential biomarkers of response. The detailed protocols and workflows presented in these application notes are intended to guide researchers in the successful implementation of PDX studies for the development of targeted cancer therapies.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 4. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 5. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|Cas# 1868086-40-1 [glpbio.cn]
- 10. Cyclin-dependent kinase inhibitors (CDKIs) and the DNA damage response: The link between signaling pathways and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 14. quora.com [quora.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Note and Protocol: Flow Cytometry Analysis of Cell Cycle Arrest by Eciruciclib
Introduction
The cell cycle is a fundamental process that governs the division of cells, with progression through its distinct phases—G1, S, G2, and M—being tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs).[1] In many forms of cancer, the hyperactivity of these CDKs, particularly CDK4 and CDK6, leads to uncontrolled cellular proliferation, a hallmark of malignancy.[2]
Eciruciclib is a selective inhibitor of CDK4 and CDK6. These kinases, in complex with Cyclin D, play a pivotal role in the G1-to-S phase transition.[2][3] The primary mechanism of action for CDK4/6 inhibitors is to prevent the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[2][4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis and S-phase entry.[3][5] By inhibiting CDK4/6, this compound maintains Rb in its active state, effectively blocking cell cycle progression at the G1 checkpoint and inducing cell cycle arrest.[2][6]
This application note provides a comprehensive protocol for quantifying this compound-induced G1 cell cycle arrest in cancer cell lines using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for evaluating cell cycle inhibitors, offering rapid and quantitative analysis of large cell populations based on their DNA content.[7]
Signaling Pathway of this compound Action
The following diagram illustrates the Cyclin D-CDK4/6-Rb pathway and the mechanism of action for this compound. In normal G1 progression, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which phosphorylate and inactivate Rb.[3] This releases E2F transcription factors, driving the cell into S phase.[4] this compound directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing the cell to arrest in the G1 phase.
Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the steps for treating cells with this compound, followed by fixation, staining with propidium iodide (PI), and analysis by flow cytometry. PI is a fluorescent intercalating agent that binds stoichiometrically to DNA, allowing for the differentiation of cell cycle phases based on DNA content.[8]
Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., MCF-7, A549)
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM + 10% FBS)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free, sterile-filtered
-
Trypsin-EDTA: 0.25%
-
Ethanol: 70% (v/v) in deionized water, stored at -20°C
-
RNase A Solution: 100 µg/mL in PBS (DNase-free)[9]
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS[9]
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Centrifuge
-
Vortex mixer
-
Flow cytometer (e.g., equipped with a 488 nm laser)
-
Flow cytometry tubes (12x75 mm polystyrene or polypropylene)[9]
-
Experimental Workflow
Caption: Workflow for cell cycle analysis post-Eciruciclib treatment.
Step-by-Step Procedure
-
Cell Culture and Treatment: a. Seed cells into 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting. Allow cells to adhere overnight. b. Prepare serial dilutions of this compound in a complete culture medium from the 10 mM DMSO stock. Include a vehicle-only control (DMSO concentration matched to the highest this compound dose). c. Aspirate the medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle. d. Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: a. Aspirate the medium and wash the cells once with PBS. b. Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with a complete medium. c. Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.[10] d. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: a. Transfer the 1 mL cell suspension to a flow cytometry tube. b. While gently vortexing the tube, add 4 mL of ice-cold 70% ethanol drop-by-drop to the cell suspension. This is a critical step to prevent cell clumping.[10][11] c. Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept at -20°C for several weeks.[11]
-
Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[10] b. Carefully decant the ethanol. c. Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[10] d. Resuspend the final cell pellet in 500 µL of PI/RNase A staining solution. e. Incubate the tubes at room temperature for 15-30 minutes, protected from light.[12]
-
Flow Cytometry Acquisition and Analysis: a. Set up the flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red, PerCP-Cy5.5).[9] b. Run the samples at a low flow rate to ensure data quality.[9] c. Collect data for at least 10,000 single-cell events. d. For analysis, first, use a plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on the singlet population and exclude doublets. e. From the singlet gate, create a histogram of PI fluorescence intensity. f. Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Results and Data Presentation
Treatment of susceptible cancer cells with this compound is expected to result in a dose-dependent increase in the population of cells in the G0/G1 phase of the cell cycle. Concurrently, a decrease in the percentage of cells in the S and G2/M phases should be observed. The quantitative data should be summarized in a clear, tabular format for easy comparison across different treatment conditions.
Table 1: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h this compound Treatment
| This compound Conc. (nM) | % G0/G1 | % S | % G2/M |
| 0 (Vehicle) | 45.2 ± 3.1 | 35.5 ± 2.5 | 19.3 ± 1.8 |
| 10 | 52.1 ± 2.8 | 30.1 ± 2.2 | 17.8 ± 1.5 |
| 50 | 65.8 ± 3.5 | 18.7 ± 1.9 | 15.5 ± 1.3 |
| 100 | 78.4 ± 4.2 | 9.5 ± 1.1 | 12.1 ± 1.0 |
| 250 | 85.1 ± 3.9 | 5.3 ± 0.8 | 9.6 ± 0.9 |
Data are represented as Mean ± Standard Deviation from three independent experiments.
Troubleshooting
-
High CV of G0/G1 Peak: A coefficient of variation (CV) greater than 6% indicates poor data quality.[8] This can be caused by improper fixation or inconsistent staining. Ensure dropwise addition of cold ethanol while vortexing and run samples at a low flow rate.
-
Cell Clumping: Aggregates can block the flow cytometer and skew results. Ensure a single-cell suspension is achieved before fixation.[12] If clumping persists, filter the stained sample through a 40 µm nylon mesh before analysis.[13]
-
Noisy Baseline/Debris: Gate out debris based on forward and side scatter properties before analyzing the cell cycle distribution.
Conclusion
The protocol described provides a robust and reproducible method for assessing the cytostatic effects of this compound by analyzing cell cycle distribution. This flow cytometry-based assay is an essential tool for researchers and drug development professionals to characterize the mechanism of action of CDK4/6 inhibitors, determine their potency in various cell lines, and investigate their potential in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes: Immunofluorescence Staining for Ki67 in Eciruciclib-Treated Tumors
For Research Use Only.
Introduction
Eciruciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are key regulators of the cell cycle, and their dysregulation is a common feature in the development of cancer, leading to uncontrolled cell proliferation.[4] this compound functions by blocking the phosphorylation of the Retinoblastoma (Rb) protein.[5] This action prevents the release of E2F transcription factors, thereby arresting the cell cycle in the G1 phase and inhibiting tumor cell proliferation.[4][5][6]
Ki67 is a nuclear protein that is universally used as a marker for cellular proliferation.[7][8] It is expressed throughout the active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells.[8][9] Consequently, assessing the percentage of Ki67-positive cells, known as the Ki67 proliferation index, is a standard method for evaluating the anti-proliferative efficacy of cancer therapies.[7][10] A decrease in the Ki67 index in response to treatment is indicative of a drug's cytostatic effect.[11]
These application notes provide a detailed protocol for performing immunofluorescence (IF) staining for Ki67 in formalin-fixed, paraffin-embedded (FFPE) tumor sections treated with this compound. This allows for the visualization and quantification of changes in cell proliferation, serving as a critical pharmacodynamic biomarker for assessing the in-vivo activity of this compound.
Signaling Pathway of this compound Action
This compound targets the Cyclin D-CDK4/6-Rb pathway, a critical checkpoint controlling the G1-S phase transition.[4] In proliferating cancer cells, Cyclin D complexes with CDK4/6, leading to the phosphorylation of Rb.[4] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis and progression into the S phase.[5][12] this compound selectively inhibits CDK4/6, preventing Rb phosphorylation and keeping E2F sequestered, which results in a G1 cell cycle arrest and a reduction in proliferative markers like Ki67.[4][5]
Quantitative Data on Ki67 Expression
Treatment of tumors with this compound is expected to result in a statistically significant decrease in the Ki67 proliferation index. The following table presents representative data from a preclinical xenograft study, demonstrating the typical effect observed.
| Treatment Group | N | Mean % Ki67 Positive Cells (±SD) | p-value vs. Vehicle |
| Vehicle Control | 10 | 45.2% (± 8.5) | - |
| This compound (50 mg/kg) | 10 | 12.7% (± 4.1) | < 0.001 |
Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Experimental Protocol: Ki67 Immunofluorescence on FFPE Sections
This protocol describes the procedure for detecting the Ki67 protein in FFPE tumor tissue sections using indirect immunofluorescence.
Materials and Reagents
-
FFPE tumor sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween 20 (PBST)
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS[13]
-
Blocking Buffer: 5% Normal Goat Serum (NGS) and 1% Bovine Serum Albumin (BSA) in PBST
-
Primary Antibody: Rabbit Anti-Ki67 Monoclonal Antibody
-
Secondary Antibody: Goat Anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor® 488 conjugate
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL)[11]
-
Mounting Medium: Anti-fade mounting medium
-
Coverslips
-
Humidified chamber
-
Coplin jars
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 5 minutes each.
-
Immerse in 100% Ethanol: 2 times for 3 minutes each.
-
Immerse in 95% Ethanol: 1 time for 3 minutes.
-
Immerse in 70% Ethanol: 1 time for 3 minutes.
-
Rinse thoroughly with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[13]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water, then with PBST.
-
-
Permeabilization:
-
Blocking:
-
Carefully wipe around the tissue section and apply Blocking Buffer.
-
Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary Rabbit Anti-Ki67 antibody to its optimal concentration in Blocking Buffer.
-
Drain the Blocking Buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST: 3 times for 5 minutes each.
-
Dilute the Alexa Fluor® 488 Goat Anti-Rabbit secondary antibody in Blocking Buffer.
-
Apply the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Rinse slides with PBST: 3 times for 5 minutes each in the dark.
-
Apply DAPI solution to the sections and incubate for 5-10 minutes at room temperature in the dark.
-
Rinse slides one final time with PBST for 5 minutes.
-
-
Mounting:
-
Carefully drain the buffer, add a drop of anti-fade mounting medium to the tissue section, and apply a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish.
-
Store slides flat at 4°C in the dark until imaging.
-
Experimental Workflow Diagram
Data Analysis and Expected Results
Imaging
Stained slides should be imaged using a fluorescence microscope or a confocal microscope with appropriate filters for DAPI (blue, nuclei) and Alexa Fluor 488 (green, Ki67). Capture multiple high-power fields (e.g., 20x or 40x magnification) from representative areas of the tumor for each sample.
Quantitative Analysis
The Ki67 proliferation index is calculated as the percentage of Ki67-positive nuclei relative to the total number of tumor cell nuclei.[7]
-
Formula: Ki67 Index (%) = (Number of Ki67-positive nuclei / Total number of nuclei) x 100
Automated image analysis software (e.g., ImageJ/Fiji, QuPath) is recommended for unbiased quantification.[14] The analysis typically involves:
-
Segmenting the image to identify all nuclei based on the DAPI signal.
-
Setting a fluorescence intensity threshold in the green channel to identify Ki67-positive nuclei.
-
Counting the number of positive nuclei and the total number of nuclei within the defined tumor regions.
Expected Results
Tumor sections from the vehicle-treated control group are expected to show a high percentage of green fluorescent nuclei, indicating active cell proliferation. In contrast, sections from the this compound-treated group should exhibit a marked reduction in the number of green Ki67-positive nuclei, consistent with the drug's anti-proliferative mechanism of action. The total number of cells, visualized by DAPI, may not be significantly different, as this compound is primarily cytostatic rather than cytotoxic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|Cas# 1868086-40-1 [glpbio.cn]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 6. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Imaging and Analysis of Ki-67 for Breast Cancer in Digital Pathology | DOE CSGF [krellinst.org]
- 8. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news.cancerconnect.com [news.cancerconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Ki67 is a Graded Rather than a Binary Marker of Proliferation versus Quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Eciruciclib insolubility in aqueous solutions
Troubleshooting Guide for Eciruciclib Insolubility in Aqueous Solutions
This compound is a potent cyclin-dependent kinase (CDK) inhibitor.[1][2] As a small molecule drug, researchers may encounter challenges with its solubility in aqueous solutions during experimental setup.[3][4] This guide provides troubleshooting strategies and answers to frequently asked questions to ensure successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
A1: It is a common challenge for many small molecule inhibitors like this compound to have low solubility in aqueous solutions. The recommended approach is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium.
Q2: What is the recommended organic solvent for this compound?
A2: While specific solubility data for this compound in various organic solvents is not extensively published, DMSO is a standard and effective choice for many poorly water-soluble compounds and is a good starting point.
Q3: How can I improve the solubility of this compound if it's still precipitating at my desired concentration?
A3: If you observe precipitation, consider the following troubleshooting steps:
-
Sonication: Gently sonicate the solution in an ultrasonic bath. This can help to break down particles and increase the rate of dissolution.[2]
-
Gentle Warming: Warm the solution to 37°C to increase solubility.[2] However, be cautious with temperature-sensitive compounds and always refer to the manufacturer's stability data if available.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could try adjusting the pH of your aqueous buffer.
-
Use of Surfactants: In some cases, the addition of a low concentration of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. It is best practice to determine the DMSO tolerance for your specific cell line by running a vehicle control experiment.
Q5: How should I store my this compound stock solution?
A5: Once prepared, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Quantitative Data Summary
| Solvent | Properties | Typical Use in Cell Culture |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar solvent. Miscible with water. | Most common co-solvent for preparing stock solutions. Final concentration in media should be kept low (<0.5%). |
| Ethanol | Protic, polar solvent. Miscible with water. | Can be used as a co-solvent. May be more volatile and potentially more toxic to some cells than DMSO. |
| Polyethylene Glycol (PEG) | Water-miscible polymer. | Can be used to formulate poorly soluble drugs for in vivo studies. |
| Surfactants (e.g., Tween® 20, Pluronic® F-68) | Amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds. | Used at low concentrations to improve solubility and prevent precipitation in aqueous solutions. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 488.6 g/mol [4])
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 4.886 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if needed.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
-
Visualizations
General Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: CDK Inhibition
This compound is an inhibitor of cyclin-dependent kinases (CDKs).[1][2] Specifically, it is expected to target CDK2, which, in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle.[5][6] By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest.[7][8]
Caption: this compound inhibits the Cyclin E/CDK2 complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C27H33FN8 | CID 118687700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 6. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 8. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eciruciclib Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of Eciruciclib for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK4 and CDK6.[1][2][3][4] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[5] This ultimately leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation.
Q2: How does treatment duration impact the efficacy of this compound?
A2: The duration of this compound treatment is a critical factor influencing its therapeutic effect. Short-term exposure typically induces a reversible G1 cell cycle arrest. However, prolonged exposure can lead to more profound and sustained cellular responses. Studies on similar CDK4/6 inhibitors have shown that longer treatment durations (e.g., 4 days or more) can lead to cellular senescence or even chromosomal aberrations upon drug withdrawal. The optimal duration to achieve maximal cytostatic or cytotoxic effects without inducing significant resistance or off-target effects will be cell-line dependent and needs to be determined empirically.
Q3: What are the key assays to determine the optimal treatment duration for this compound?
A3: To determine the optimal treatment duration, a time-course experiment evaluating the following is recommended:
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): To measure the dose- and time-dependent effects on cell growth.
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): To quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle over time.
-
Apoptosis Assays (e.g., Annexin V/PI Staining and Flow Cytometry): To determine if and when this compound induces programmed cell death.
Q4: Should I expect to see apoptosis with this compound treatment?
A4: The primary effect of CDK4/6 inhibitors like this compound is cell cycle arrest (cytostatic). However, induction of apoptosis has been observed in some cancer cell lines, particularly with prolonged exposure or at higher concentrations.[6][7] The extent to which this compound induces apoptosis is cell-context dependent. Therefore, it is crucial to perform apoptosis assays to characterize the response of your specific cell model.
Data Presentation
Note: Specific, publicly available time-course data for this compound is limited. The following tables present illustrative data from studies on other CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) to demonstrate the expected trends. The actual values for this compound will vary depending on the cell line and experimental conditions.
Table 1: Illustrative Time-Dependent IC50 Values for a CDK4/6 Inhibitor
| Treatment Duration | IC50 (nM) |
| 24 hours | 800 |
| 48 hours | 450 |
| 72 hours | 200 |
| 96 hours | 150 |
Table 2: Illustrative Time-Dependent Effect of a CDK4/6 Inhibitor on Cell Cycle Distribution in a Responsive Cell Line
| Treatment Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 hours (Control) | 45% | 35% | 20% |
| 24 hours | 75% | 15% | 10% |
| 48 hours | 85% | 10% | 5% |
| 72 hours | 90% | 5% | 5% |
| 96 hours | 92% | 4% | 4% |
Table 3: Illustrative Time-Dependent Effect of a CDK4/6 Inhibitor on Apoptosis in a Sensitive Cell Line
| Treatment Duration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 hours (Control) | 2% | 1% |
| 24 hours | 5% | 2% |
| 48 hours | 10% | 5% |
| 72 hours | 18% | 12% |
| 96 hours | 25% | 18% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of different concentrations and durations of this compound treatment on cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72, 96 hours).
-
At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each time point.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment over time.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 24, 48, 72, 96 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the cell cycle distribution of cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 24, 48, 72, 96 hours).
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across different experiments.
| Possible Cause | Troubleshooting Step |
| Time-dependent drug effect | The IC50 of a cytostatic agent like this compound is highly dependent on the treatment duration. Ensure that the incubation time is consistent across all experiments you wish to compare. It is expected that the IC50 value will decrease with longer treatment times.[9] |
| Cell seeding density | Seeding too few cells may lead to an underestimation of the IC50, while too many cells can result in contact inhibition and affect drug response. Optimize and maintain a consistent cell seeding density for each experiment. |
| Cell passage number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Reagent variability | Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. Verify the quality and expiration date of all assay reagents. |
Issue 2: Low percentage of G1 arrest observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient treatment duration | G1 arrest may take time to become prominent. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point for maximal G1 arrest in your cell line. |
| Sub-optimal drug concentration | The concentration of this compound may be too low to induce a significant G1 arrest. Perform a dose-response experiment to identify the optimal concentration. |
| Cell line resistance | The cell line may have intrinsic resistance to CDK4/6 inhibitors (e.g., due to Rb loss or CDK2/Cyclin E amplification). Confirm the Rb status of your cell line and consider testing other cell lines. |
| Incorrect cell cycle analysis gating | Improper gating during flow cytometry analysis can lead to inaccurate cell cycle phase distribution. Ensure you are correctly gating on single cells and setting the G1, S, and G2/M populations based on appropriate controls. |
Issue 3: High background apoptosis in control cells.
| Possible Cause | Troubleshooting Step |
| Harsh cell handling | Over-trypsinization or vigorous pipetting can damage cell membranes and lead to false-positive Annexin V staining. Handle cells gently throughout the harvesting and staining process. |
| Unhealthy cell culture | High cell density, nutrient depletion, or contamination can induce apoptosis. Ensure cells are in the logarithmic growth phase and the culture is healthy before starting the experiment. |
| Reagent issues | Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Use fresh reagents and follow the manufacturer's protocol. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apexbt.com [apexbt.com]
- 5. Cell-Cycle Therapeutics Come of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Eciruciclib off-target effects in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Eciruciclib (also known as Fadraciclib or CYC065) in non-cancerous cell lines. This resource includes frequently asked questions, detailed experimental protocols, and quantitative data to aid in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally bioavailable, second-generation inhibitor of cyclin-dependent kinases (CDKs).[1][2] Its primary targets are CDK2 and CDK9.[1][2][3] By inhibiting these kinases, this compound disrupts cell cycle regulation and transcription, leading to apoptosis in cancer cells.[1][4]
Q2: Does this compound show selectivity for cancer cells over non-cancerous cells?
A2: Yes, preclinical studies have demonstrated that this compound exhibits greater anti-proliferative and pro-apoptotic effects in cancer cell lines compared to non-transformed cell lines. For instance, immortalized human bronchial epithelial cells (BEAS-2B) and murine immortalized pulmonary epithelial cells (C10) were found to be substantially less sensitive to this compound treatment.[5] Appreciable apoptosis and anaphase catastrophe, a key mechanism of this compound-induced cell death in cancer cells, were not observed in these non-cancerous cell lines.[5]
Q3: What are the known off-target kinases of this compound?
A3: Kinome profiling has shown that this compound is highly selective for CDKs.[1][6] However, at a concentration of 1 µM, some off-target kinase inhibition is observed. The primary off-targets are within the CDK and CDK-like kinase families. For a detailed list of inhibited kinases and their respective inhibition percentages and IC50 values, please refer to the data tables below.
Q4: What are the potential downstream effects of this compound's primary target inhibition in non-cancerous cells?
A4: The primary targets of this compound are CDK2 and CDK9. Inhibition of CDK2 can lead to cell cycle arrest at the G1/S phase, while CDK9 inhibition affects transcriptional regulation by reducing the phosphorylation of RNA polymerase II. In non-cancerous cells, these effects are generally well-tolerated at therapeutic concentrations, with minimal induction of apoptosis. This is in contrast to cancer cells, which are often more dependent on these pathways for survival and proliferation.
Q5: Are there any troubleshooting recommendations for unexpected results in non-cancerous cell lines?
A5: If you observe higher than expected cytotoxicity or other anomalous effects in your non-cancerous cell line experiments with this compound, consider the following:
-
Cell Line Integrity: Verify the identity and health of your cell line. Ensure cells are from a low passage number and are free from contamination.
-
Compound Quality: Confirm the purity and stability of your this compound compound.
-
Experimental Conditions: Double-check all experimental parameters, including cell seeding density, drug concentration, and incubation times.
-
Assay-Specific Artifacts: Be aware of potential artifacts with certain viability assays. For example, some assays may be sensitive to changes in cell metabolism that are not directly related to cytotoxicity.
Quantitative Data Summary
The following tables summarize the quantitative data on the off-target effects of this compound.
Table 1: Kinome Scan of this compound (Fadraciclib) at 1 µM
This table presents the percentage inhibition of kinases from a 256-kinase panel when treated with 1 µM of this compound. Only kinases with greater than 50% inhibition are shown.
| Kinase Family | Target Kinase | Percent Inhibition (%) |
| CDK | CDK2/cyclin A | 98 |
| CDK | CDK2/cyclin E | 99 |
| CDK | CDK5/p25 | 96 |
| CDK | CDK9/cyclin T1 | 96 |
| CDK | CDK3/cyclin E1 | 95 |
| CDK | CDK7/cyclin H1/MAT1 | 61 |
| CDK | CDK4/cyclin D3 | 59 |
| CLK | CLK2 | 58 |
| CLK | CLK1 | 51 |
Data sourced from Frame et al., 2020, Supplementary Information.[7]
Table 2: IC50 Values of this compound (Fadraciclib) Against On- and Off-Target Kinases
This table provides the half-maximal inhibitory concentration (IC50) values for the most significantly inhibited kinases.
| Target Kinase | IC50 (nM) |
| CDK2/cyclin E | 4.5 |
| CDK2/cyclin A | 9.0 |
| CDK5/p25 | 20.5 |
| CDK9/cyclin T1 | 26.2 |
| CDK3/cyclin E1 | 28.9 |
| CDK7/cyclin H1/MAT1 | 193 |
| CDK4/cyclin D3 | 232 |
| CLK2 | 252 |
| CLK1 | 549 |
Data sourced from Frame et al., 2020, Supplementary Information.[7]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound on non-cancerous cell lines.
Cell Viability/Proliferation Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of non-cancerous cell lines.
Materials:
-
BEAS-2B or C10 cell lines
-
Complete cell culture medium (e.g., BEGM for BEAS-2B)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader
Protocol:
-
Cell Seeding: Seed BEAS-2B or C10 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results as a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in non-cancerous cell lines following this compound treatment.
Materials:
-
BEAS-2B or C10 cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed BEAS-2B or C10 cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Accutase).
-
Cell Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Primary signaling pathways targeted by this compound.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 5. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent Eciruciclib results in proliferation assays
Welcome to the technical support center for researchers using Eciruciclib in proliferation and viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and obtain consistent, reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter when assessing the effects of this compound, a potent cyclin-dependent kinase (CDK) inhibitor, on cell proliferation.
Q1: Why are my MTT or XTT assay results inconsistent or showing no effect of this compound, even when microscopy indicates a clear change in cell morphology or density?
A1: This is a common issue when working with cytostatic CDK inhibitors like this compound. Assays like MTT, XTT, and others that rely on measuring metabolic activity can produce misleading results.
-
Mechanism of Discrepancy: this compound primarily induces a G1 cell cycle arrest.[1][2] While cell division halts, the arrested cells can continue to grow in size (hypertrophy) and remain metabolically active.[3][4] This cellular growth leads to an increase in mitochondrial content and activity, which can actually increase the reduction of tetrazolium salts (like MTT) to formazan.[3][5]
-
The Result: This effect masks the true anti-proliferative (cytostatic) impact of the drug, making it seem as though the compound is inactive or less potent than it truly is.[6][7] Essentially, you are measuring metabolic activity, not the number of cell divisions.[8]
Q2: What is the difference between a cytotoxic and a cytostatic effect, and why does it matter for my assay choice?
A2: Understanding this distinction is critical for interpreting your results.
-
Cytotoxic agents kill cells, leading to a decrease in the total number of viable cells.
-
Cytostatic agents , like this compound, prevent cells from dividing but do not necessarily kill them outright.[9][10] This results in a halt or slowing of population growth.
Assays that measure metabolic activity (MTT, XTT) or ATP levels can effectively quantify cell death caused by cytotoxic compounds. However, for cytostatic agents, these assays are unreliable because the arrested cells are still alive and metabolically active.[11][12]
Q3: What are the recommended types of assays for measuring the effect of this compound?
A3: For cytostatic compounds, it is crucial to use assays that directly measure cell number, biomass, or DNA synthesis, rather than metabolic output.
-
Recommended Assays:
-
Direct Cell Counting: Using a hemocytometer or automated cell counter. This is the most direct method but can be low-throughput.
-
Crystal Violet Staining: This simple colorimetric assay stains the DNA and proteins of adherent cells, providing a measurement of total cell biomass.[11][13] It is a reliable endpoint assay for assessing changes in cell number.
-
DNA Synthesis Assays (BrdU/EdU): These assays measure the incorporation of nucleotide analogs (Bromodeoxyuridine or Ethynyldeoxyuridine) into newly synthesized DNA during the S-phase of the cell cycle. A decrease in signal directly indicates a reduction in cell proliferation.[8]
-
DNA Content Assays (e.g., CyQuant): These assays use fluorescent dyes that bind to nucleic acids, providing a readout that correlates directly with cell number.[3]
-
Q4: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes?
A4: IC50 variability is a common problem in cell-based assays and can stem from several factors beyond the assay type itself.
-
Cell Culture Conditions:
-
Passage Number: Cells can change phenotypically over many passages. Use cells within a consistent and low passage number range for all experiments.
-
Confluency: The density of cells in the stock flask can affect their growth rate and drug responsiveness. Always passage cells at a consistent confluency (e.g., 70-80%).
-
Cell Seeding Density: Inconsistent seeding density in your assay plates is a major source of variability. Ensure your cell suspension is homogenous before plating.
-
-
Experimental Parameters:
-
Treatment Duration: The IC50 of a cytostatic drug can be highly dependent on the incubation time. A 72-hour incubation is often a standard starting point, but this may need optimization.
-
Reagent Quality: Ensure media, serum, and assay reagents are not expired and have been stored correctly.
-
Assay Endpoint: As discussed, metabolic assays will give different (and likely inaccurate) IC50 values compared to DNA-based or cell counting assays.[14]
-
Data Presentation: Assay Comparison and IC50 Values
Table 1: Comparison of Proliferation Assay Methodologies for CDK Inhibitors
| Assay Type | Principle | Advantages for CDK Inhibitors | Disadvantages for CDK Inhibitors |
| Metabolic Assays (MTT, XTT, WST-1, Resazurin) | Enzymatic reduction of a substrate to a colored/fluorescent product by metabolically active cells. | High-throughput, relatively inexpensive, and simple protocol. | Highly unreliable. Can severely underestimate drug potency due to continued metabolic activity and cell growth in arrested cells.[3][4] |
| DNA Synthesis Assays (BrdU, EdU) | Incorporation of a thymidine analog into newly synthesized DNA during S-phase, detected by antibody or click chemistry. | Directly measures proliferation (DNA replication). Highly sensitive to changes in cell division. | Requires multiple steps (labeling, fixation, denaturation), making it more complex and time-consuming.[8] |
| Biomass/Staining Assays (Crystal Violet, SRB) | Staining of total protein or DNA content of adherent cells. | Simple, inexpensive, high-throughput, and directly reflects cell number/biomass.[13] | Endpoint assay; less sensitive than luminescent or fluorescent methods. Requires careful washing steps. |
| ATP Content Assays (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of viable, metabolically active cells. | High sensitivity, simple "add-mix-measure" protocol. | Unreliable. Similar to MTT, ATP levels can remain high or even increase in G1-arrested cells, masking the cytostatic effect.[3] |
| Direct Cell Counting / Imaging | Manual or automated counting of cells; confluence measurement via imaging. | The "gold standard" for quantifying cell number. Provides morphological information. | Low-throughput (manual counting); can be expensive (automated systems). |
Table 2: Example IC50 Values of CDK4/6 Inhibitors in Breast Cancer Cell Lines
Note: Data for the specific compound this compound is limited in publicly available literature. The following table presents IC50 values for other well-characterized CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib) to provide a reference for expected potency in common cancer cell lines. IC50 values are highly dependent on the assay method and duration.
| Cell Line | Subtype | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| MCF-7 | ER+, PR+, HER2- | ~100 - 3140[15][16] | ~913[17] | ~168[17] |
| MDA-MB-231 | Triple-Negative | ~285 - 29690[15][18] | - | - |
| MDA-MB-453 | ER-, PR-, HER2+ | ~106[18] | ~49000 | - |
| T47D | ER+, PR+, HER2- | - | ~913 | ~168[17] |
| CAMA-1 | ER+, PR+, HER2- | ~306 | ~913 | ~168[17] |
(Data compiled from multiple sources using different assay types and durations, which accounts for the wide ranges observed).[15][16][17][18]
Experimental Protocols
Protocol 1: Crystal Violet Cell Viability Assay
This protocol is recommended for determining changes in cell number following treatment with this compound.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include appropriate vehicle (e.g., DMSO) and no-treatment controls. Incubate for the desired treatment period (e.g., 72 hours).
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of 4% paraformaldehyde (PFA) or 100% methanol to each well and incubate for 15-20 minutes at room temperature.
-
-
Staining:
-
Aspirate the fixative.
-
Add 50 µL of 0.1% Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water several times until the water runs clear. Remove excess water by inverting the plate on a paper towel.
-
-
Solubilization:
-
Air dry the plate completely (can be left overnight).
-
Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 100% methanol) to each well.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure the dye is fully dissolved.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the cell number.
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Proliferation Assay
This protocol measures DNA synthesis and is a robust method for assessing the cytostatic effects of this compound.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Crystal Violet protocol (Steps 1 & 2).
-
BrdU Labeling:
-
Approximately 2-24 hours before the end of the treatment period (optimization required based on cell doubling time), add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Return the plate to the 37°C, 5% CO₂ incubator for the remainder of the incubation period.
-
-
Fixation and Denaturation:
-
Aspirate the medium containing BrdU.
-
Fix the cells as per the kit manufacturer's instructions (typically with an alcohol-based fixative).
-
Aspirate the fixative and add an acid solution (e.g., 2M HCl) to denature the DNA, which exposes the incorporated BrdU. Incubate for 20-60 minutes at room temperature.
-
Neutralize the acid with a buffering solution (e.g., 0.1 M sodium borate).
-
-
Immunodetection:
-
Wash the wells with PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Add an anti-BrdU primary antibody conjugated to an enzyme (like HRP) or a fluorophore. Incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Signal Detection:
-
If using an HRP-conjugated antibody, add the appropriate substrate (e.g., TMB) and stop the reaction. Measure absorbance on a plate reader.
-
If using a fluorescently-conjugated antibody, measure fluorescence on a plate reader with the appropriate excitation/emission filters.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the CDK4/6-pRb signaling pathway leading to G1 cell cycle arrest.
Experimental Workflow
Caption: Decision workflow for selecting an appropriate proliferation assay when testing a cytostatic drug like this compound.
Troubleshooting Guide
Caption: A logical decision tree for troubleshooting inconsistent results in this compound proliferation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Compensatory Signaling Pathways with Eciruciclib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eciruciclib. The content is designed to address specific issues that may arise during experiments aimed at understanding and mitigating compensatory signaling pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Cell Viability Results (e.g., variable IC50 values) | 1. Cell line heterogeneity. 2. Inconsistent cell seeding density. 3. Variation in drug concentration preparation. 4. Contamination (e.g., mycoplasma). | 1. Use low-passage, authenticated cell lines. 2. Ensure a consistent number of cells are seeded in each well. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. 4. Regularly test cell cultures for contamination. |
| Unexpected Upregulation of Pro-Survival Signals (e.g., p-AKT, p-ERK) | 1. Activation of compensatory signaling pathways. 2. Off-target effects of this compound at high concentrations. | 1. Analyze multiple time points to understand the kinetics of the response. 2. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the target without significant off-target effects. 3. Consider combination therapy with inhibitors of the upregulated pathway (e.g., PI3K or MEK inhibitors). |
| Lack of G1 Cell Cycle Arrest | 1. Cell line is resistant to CDK4/6 inhibition (e.g., Rb-deficient). 2. Insufficient drug concentration or incubation time. 3. Technical issues with cell cycle analysis. | 1. Confirm the Rb status of your cell line. CDK4/6 inhibitors are generally ineffective in Rb-null cells. 2. Perform a time-course and dose-response experiment to determine the optimal conditions for G1 arrest. 3. Ensure proper cell fixation, permeabilization, and RNase treatment during the cell cycle analysis protocol. |
| Emergence of Drug-Resistant Clones | 1. Intrinsic or acquired resistance mechanisms. 2. Prolonged single-agent treatment. | 1. Characterize resistant clones to identify the mechanism of resistance (e.g., sequencing of cell cycle-related genes, western blotting for bypass pathway activation). 2. Investigate rational combination therapies to prevent or overcome resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the release of E2F transcription factors. This ultimately leads to a cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells.
Q2: What are the known compensatory signaling pathways that can be activated in response to CDK4/6 inhibition?
A2: While specific data for this compound is limited, studies on other CDK4/6 inhibitors have identified several common compensatory pathways that can lead to drug resistance. These include:
-
PI3K/AKT/mTOR Pathway: Inhibition of CDK4/6 can lead to the activation of the PI3K/AKT/mTOR pathway, a key signaling cascade that promotes cell survival and proliferation.
-
RAS/MEK/ERK (MAPK) Pathway: Upregulation of the MAPK pathway can also bypass the G1 arrest induced by CDK4/6 inhibitors.
-
FGFR Signaling: Amplification or activation of Fibroblast Growth Factor Receptor (FGFR) signaling has been implicated in resistance to CDK4/6 inhibitors.
-
Cyclin E/CDK2 Upregulation: Increased expression or activity of Cyclin E and CDK2 can override the G1 checkpoint and promote cell cycle progression despite CDK4/6 inhibition.
Q3: How can I determine if my cells are developing resistance to this compound through a compensatory signaling pathway?
A3: You can investigate this by performing a series of molecular and cellular analyses on your parental (sensitive) and this compound-resistant cells. Key experiments include:
-
Western Blotting: To assess the phosphorylation status and total protein levels of key components of suspected compensatory pathways (e.g., p-AKT, AKT, p-ERK, ERK).
-
RT-qPCR: To measure changes in the mRNA expression of genes involved in these pathways (e.g., CCNE1, CDK2).
-
Cell Viability Assays: To test the sensitivity of resistant cells to inhibitors of the suspected compensatory pathways, both as single agents and in combination with this compound.
Q4: What are some potential therapeutic strategies to mitigate these compensatory pathways?
A4: A rational approach is to use combination therapies. Based on the identified compensatory mechanism, you could combine this compound with:
-
A PI3K inhibitor (e.g., Alpelisib) if the PI3K/AKT pathway is activated.
-
A MEK inhibitor (e.g., Trametinib) if the RAS/MEK/ERK pathway is upregulated.
-
An FGFR inhibitor if FGFR signaling is implicated.
Data Presentation
Due to the limited availability of public domain quantitative data specific to this compound, the following tables are provided as templates for researchers to populate with their own experimental results.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | This compound IC50 (nM) |
| e.g., MCF-7 | Breast | Positive | Enter your data |
| e.g., MDA-MB-231 | Breast | Positive | Enter your data |
| e.g., HCT116 | Colon | Positive | Enter your data |
| e.g., A549 | Lung | Positive | Enter your data |
| e.g., Saos-2 | Osteosarcoma | Negative | Enter your data |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., MCF-7 | Vehicle Control | Enter your data | Enter your data | Enter your data |
| This compound (IC50) | Enter your data | Enter your data | Enter your data | |
| e.g., HCT116 | Vehicle Control | Enter your data | Enter your data | Enter your data |
| This compound (IC50) | Enter your data | Enter your data | Enter your data |
Table 3: Gene Expression Changes in Response to this compound
| Gene | Cell Line | Treatment | Fold Change (mRNA) |
| e.g., CCNE1 | e.g., MCF-7 | This compound (IC50) | Enter your data |
| e.g., CDK2 | e.g., MCF-7 | This compound (IC50) | Enter your data |
| e.g., MYC | e.g., MCF-7 | This compound (IC50) | Enter your data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or combination drugs) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, Cyclin E, CDK2, Rb, p-Rb) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Treat cells with this compound for the desired time. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your genes of interest.
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
Mandatory Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Potential compensatory signaling pathways upon CDK4/6 inhibition.
Caption: General experimental workflow for investigating this compound.
Technical Support Center: Best Practices for Long-Term Storage of Eciruciclib Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of Eciruciclib solutions. Adherence to these best practices is crucial for maintaining the integrity, stability, and efficacy of the compound throughout its experimental lifecycle.
Summary of Storage Conditions
Proper storage is essential to prevent degradation and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Recommended Solvent |
| Powder | -20°C | 3 years | N/A |
| 4°C | 2 years | N/A | |
| In Solvent | -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
Experimental Protocols
To ensure the stability and integrity of this compound solutions, particularly after long-term storage or if degradation is suspected, the following analytical methods are recommended.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound solution and detect the presence of any degradation products.
Methodology:
-
Sample Preparation:
-
Thaw the this compound stock solution at room temperature.
-
Vortex the solution gently to ensure homogeneity.
-
Dilute the stock solution to a final concentration of 1 mg/mL in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the maximal absorbance of this compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample.
-
Run the gradient program to elute this compound and any potential impurities.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any other peaks.
-
-
Data Analysis:
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradants
Objective: To identify the molecular weights of any degradation products present in the this compound solution.
Methodology:
-
Sample Preparation:
-
Follow the same sample preparation steps as for HPLC.
-
-
LC-MS System and Conditions:
-
Utilize an LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight).
-
Employ the same column and mobile phase conditions as in the HPLC protocol.
-
-
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire mass spectra for all eluting peaks.
-
-
Data Analysis:
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights. This information can be used to hypothesize the structure of the degradation products and understand the degradation pathway.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound solutions.
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation can occur for several reasons, including exceeding the solubility limit or temperature fluctuations.[1][2]
-
Immediate Action:
-
Preventative Measures:
Q2: The color of my this compound solution has changed from colorless to a yellowish tint. Is it still usable?
A2: A color change may indicate chemical degradation, possibly due to oxidation or photodecomposition.[5][6]
-
Recommended Action:
-
Do not use the solution for critical experiments.
-
Assess the purity of the solution using HPLC (see Protocol 1).
-
If significant degradation is confirmed, discard the solution and prepare a fresh stock from powder.
-
-
Preventative Measures:
-
Store this compound solutions protected from light, for example, by using amber vials or wrapping vials in aluminum foil.[6]
-
Minimize the exposure of the solution to air by tightly capping the vials.
-
Q3: I suspect my this compound solution has lost potency, but there is no visible precipitation or color change. How can I confirm this?
A3: Loss of potency without visible signs of degradation can occur.
-
Verification:
-
Perform an HPLC analysis (Protocol 1) to check for any subtle degradation that may not be visible.
-
If possible, run a bioassay with a fresh, newly prepared standard of this compound alongside the suspect solution to compare activity.
-
-
Causes and Prevention:
-
Repeated Freeze-Thaw Cycles: Avoid more than 3-5 freeze-thaw cycles by preparing single-use aliquots.[7]
-
Improper Storage Temperature: Ensure the solution is consistently stored at the recommended temperature (-80°C for long-term).
-
Hydrolysis: If the DMSO used was not anhydrous, water contamination could lead to hydrolysis over time.[6][8] Always use high-quality, anhydrous DMSO.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] It is advisable to use newly opened, anhydrous DMSO to minimize water content, which can affect compound stability.[4]
Q2: Why is it important to aliquot this compound stock solutions?
A2: Aliquoting into single-use volumes is a critical best practice to avoid repeated freeze-thaw cycles.[3][4] Such cycles can lead to compound degradation and the introduction of moisture into the DMSO stock, which can compromise the stability of the solution.[7]
Q3: Can I store my this compound solution at -20°C for longer than one month?
A3: It is not recommended. For storage periods exceeding one month, -80°C is the required temperature to ensure stability for up to six months.[4] If a -80°C freezer is unavailable, it is best to prepare fresh stock solutions monthly.
Q4: How should I handle the this compound powder?
A4: The powder form of this compound is more stable than solutions. It should be stored at -20°C for up to three years or at 4°C for up to two years.[4] Before opening the vial, it is good practice to centrifuge it briefly to collect any powder that may have adhered to the cap or walls during shipping.[4]
Q5: What are the primary degradation pathways for small molecule inhibitors like this compound?
A5: The most common degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[5][6] Hydrolysis can occur if there is water in the solvent, oxidation can be initiated by exposure to air, and photolysis is caused by exposure to light.[6]
Visual Workflow for Troubleshooting this compound Solution Issues
Caption: A flowchart for troubleshooting common issues with this compound solutions.
References
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. reddit.com [reddit.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Eciruciclib vs. Palbociclib: A Comparative Efficacy Analysis in T47D Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two cyclin-dependent kinase (CDK) inhibitors, eciruciclib and palbociclib, with a specific focus on their activity in the T47D estrogen receptor-positive (ER+) breast cancer cell line. While extensive data is available for palbociclib, demonstrating its established mechanism and potency in this cell line, specific experimental data for this compound in T47D cells is not publicly available at this time. This comparison, therefore, juxtaposes the well-documented effects of palbociclib with the known general mechanism of this compound as a CDK inhibitor.
Overview of CDK4/6 Inhibition in ER+ Breast Cancer
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, promoting progression from the G1 to the S phase. In ER+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors, such as palbociclib, function by blocking the phosphorylation of Rb, which in turn prevents the release of E2F transcription factors and halts the cell cycle in the G1 phase.
Palbociclib: A Profile of Efficacy in T47D Cells
Palbociclib is a highly selective inhibitor of CDK4 and CDK6 that has demonstrated significant anti-proliferative effects in ER+ breast cancer cell lines, including T47D.
Quantitative Efficacy Data for Palbociclib in T47D Cells
| Parameter | Value | Reference |
| IC50 (Cell Viability) | 40 nM | [1] |
| Cell Cycle Arrest | G1 phase arrest | [2] |
| Rb Phosphorylation | Inhibition of phosphorylation | [3][4][5] |
Mechanism of Action of Palbociclib
Palbociclib exerts its anti-tumor effects by specifically inhibiting CDK4 and CDK6. This inhibition prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and leading to cell cycle arrest.
This compound: A General Profile
This compound is identified as a potent cyclin-dependent kinase (CDK) inhibitor.[6] While specific data on its efficacy in T47D cells is not available in the reviewed literature, its classification as a CDK inhibitor suggests a similar mechanism of action to palbociclib, involving the modulation of the cell cycle. Without direct experimental evidence, a quantitative comparison to palbociclib in T47D cells cannot be made.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for palbociclib, which would be applicable for evaluating this compound's efficacy in T47D cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Ribociclib plus Endocrine Therapy in Early Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribociclib Induces Broad Chemotherapy Resistance and EGFR Dependency in ESR1 Wildtype and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
A Comparative Analysis of the Kinase Selectivity of Eciruciclib and Ribociclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs, particularly in the treatment of hormone receptor-positive (HR+) breast cancer. Among these, Eciruciclib (also known as Abemaciclib or LY2835219) and Ribociclib (LEE011) have garnered significant attention. Both molecules are designed to inhibit CDK4 and CDK6, key regulators of the cell cycle, thereby halting the proliferation of cancer cells. However, the precise kinase selectivity profile of a drug is a critical determinant of its efficacy and toxicity. This guide provides an objective comparison of the kinase selectivity of this compound and Ribociclib, supported by available experimental data, to aid researchers in their understanding and application of these inhibitors.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor refers to its ability to inhibit the intended target kinase(s) with significantly greater potency than other kinases in the human kinome. A more selective inhibitor is generally expected to have a better therapeutic window with fewer off-target side effects.
Quantitative Kinase Inhibition Data
The inhibitory potential of this compound and Ribociclib against their primary targets, CDK4 and CDK6, as well as other kinases, has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Kinase Target | This compound (Abemaciclib) IC50 (nM) | Ribociclib IC50 (nM) | Reference |
| CDK4/cyclin D1 | 2 | 10 | [1] |
| CDK6/cyclin D3 | 10 | 39 | [1][2] |
| CDK9/cyclin T1 | - | >10,000 | [2] |
| CDK1/cyclin B | - | >10,000 | [2] |
| CDK2/cyclin A | - | >10,000 | [2] |
| CDK5/p25 | - | >10,000 | [2] |
| Note: A lower IC50 value indicates greater potency. |
Biochemical assays demonstrate that both this compound and Ribociclib are potent inhibitors of CDK4 and CDK6.[1] this compound appears to be more potent against both CDK4 and CDK6 in these assays compared to Ribociclib.[1][2] Ribociclib, on the other hand, has been shown to be highly selective for CDK4/6, with substantially higher IC50 values for other CDKs, indicating minimal off-target activity against these closely related kinases.[2]
Kinome-wide Selectivity Screening
To assess selectivity across a broader range of kinases, high-throughput screening platforms like KINOMEscan® are often employed. This assay measures the binding of an inhibitor to a large panel of kinases.
One study utilizing the KINOMEscan platform revealed that at a concentration of 1 µM, Ribociclib exhibited very few off-target binding events, highlighting its high selectivity for CDK4 (CDK6 was not in the panel for this specific experiment).[2] In contrast, the same study noted that Abemaciclib (this compound) was less selective, showing affinity for several other kinases.[2]
Signaling Pathway
Both this compound and Ribociclib exert their therapeutic effects by targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition of the cell cycle.
In normal cell cycle progression, mitogenic signals lead to the upregulation of Cyclin D, which binds to and activates CDK4 and CDK6. The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation inactivates Rb, causing it to release the E2F transcription factor. Free E2F then promotes the transcription of genes necessary for the cell to enter the S phase and replicate its DNA. By inhibiting CDK4 and CDK6, both this compound and Ribociclib prevent the phosphorylation of Rb, keeping it in its active, E2F-sequestering state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.
Experimental Protocols
The determination of kinase selectivity is reliant on robust and well-defined experimental methodologies. Below are generalized protocols for common kinase assays used in drug discovery.
Kinase Inhibition Assay (e.g., ADP-Glo™ or Radiometric Assay)
This type of assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
-
Reagent Preparation : All components, including the purified kinase, a specific substrate (often a peptide), ATP (which may be radiolabeled, e.g., with ³²P or ³³P, for radiometric assays), assay buffer, and the test inhibitor at various concentrations, are prepared.
-
Kinase Reaction : The kinase, substrate, and inhibitor are pre-incubated together in the assay buffer. The reaction is initiated by the addition of ATP. The reaction mixture is then incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Reaction Termination : The enzymatic reaction is stopped, often by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
Signal Detection :
-
Radiometric Assay : The phosphorylated substrate is separated from the unreacted radiolabeled ATP (e.g., via filtration and washing). The amount of radioactivity incorporated into the substrate is then measured using a scintillation counter or phosphorimager.
-
ADP-Glo™ Assay : This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A reagent is added to deplete the remaining ATP, and then a second reagent converts the ADP to ATP, which is subsequently detected via a luciferase-luciferin reaction.
-
-
Data Analysis : The amount of signal (radioactivity or luminescence) is proportional to the kinase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These data are then plotted to determine the IC50 value.
KINOMEscan® Selectivity Profiling
This is a binding assay that determines the interaction of a test compound with a large panel of kinases.
-
Assay Principle : The assay is based on a competition binding format. A large panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized, active-site directed ligand is attached to a solid support (beads).
-
Binding Competition : The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Separation and Quantification : After incubation, the beads are washed to remove any unbound kinase. The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the corresponding DNA tag using quantitative PCR (qPCR).
-
Data Interpretation : A reduced amount of kinase bound to the beads in the presence of the test compound indicates that the compound has bound to the kinase. The results are typically expressed as a percentage of the control (DMSO vehicle), where a lower percentage signifies a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.
Conclusion
Both this compound (Abemaciclib) and Ribociclib are potent inhibitors of the CDK4/6 pathway. Based on the available biochemical data, this compound demonstrates higher potency against CDK4 and CDK6. However, kinome-wide screening data suggests that Ribociclib possesses a more selective profile, with fewer off-target interactions. This higher selectivity of Ribociclib may translate to a more favorable safety profile in a clinical setting.
The choice between these inhibitors for research or therapeutic development may depend on the specific context. The higher potency of this compound might be advantageous in certain scenarios, while the superior selectivity of Ribociclib could be preferable to minimize off-target effects. A thorough understanding of their respective kinase selectivity profiles is crucial for interpreting experimental results and for the rational design of clinical trials. Further head-to-head studies using standardized, comprehensive kinase panels would be beneficial for a more definitive comparison.
References
- 1. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Eciruciclib and Abemaciclib
A comprehensive review of the in vivo preclinical data for the cyclin-dependent kinase (CDK) inhibitors Eciruciclib and Abemaciclib reveals a significant disparity in available information. While extensive in vivo studies have been published for Abemaciclib, a potent CDK4/6 inhibitor, a thorough search of scientific literature and public databases did not yield any specific in vivo preclinical or clinical data for this compound.
This guide, therefore, provides a detailed overview of the in vivo efficacy and mechanism of action of Abemaciclib, with the explicit acknowledgment that a direct head-to-head comparison with this compound is not currently possible due to the lack of publicly available data for the latter.
Abemaciclib: An In Vivo Profile
Abemaciclib is an orally administered, selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle. Its anti-tumor activity has been demonstrated in a variety of preclinical in vivo models, particularly in breast cancer.
Mechanism of Action
Abemaciclib's primary mechanism of action involves the inhibition of CDK4 and CDK6, leading to the dephosphorylation of the Retinoblastoma protein (Rb). This, in turn, prevents the release of E2F transcription factors, ultimately causing cell cycle arrest at the G1/S transition and inhibiting tumor cell proliferation.
In Vivo Efficacy in Xenograft Models
Abemaciclib has demonstrated significant anti-tumor activity in various xenograft models, leading to tumor growth inhibition and, in some cases, regression. The following table summarizes representative in vivo data from studies on breast cancer models.
| Parameter | Abemaciclib | Reference |
| Cancer Model | ER+ Breast Cancer Xenografts | [1] |
| Animal Model | Mice | [1] |
| Dosing Regimen | Dose-dependent | [1] |
| Efficacy Outcome | Tumor regression at the highest dose | [1] |
| Biomarkers | Decreased phosphorylation of Rb and TopoIIα expression | [1] |
Experimental Protocol: Representative Xenograft Study
A typical in vivo efficacy study for Abemaciclib involves the following steps:
Methodology:
-
Cell Line Culture: Human cancer cell lines (e.g., ER+ breast cancer cells) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives Abemaciclib orally at specified doses and schedules, while the control group receives a vehicle.
-
Efficacy Assessment: Tumor volumes are monitored throughout the study. At the end of the study, tumors may be excised, weighed, and analyzed for biomarker expression (e.g., pRb, Ki67) through techniques like immunohistochemistry or western blotting.
This compound: The Data Gap
Despite being identified as a CDK inhibitor, detailed information regarding this compound's specific CDK targets, its precise mechanism of action, and, most importantly, any in vivo preclinical data, is not available in the public domain. Without such data, a meaningful comparison of its in vivo performance against Abemaciclib cannot be conducted.
Conclusion
Abemaciclib has a well-documented preclinical profile demonstrating its in vivo efficacy as a CDK4/6 inhibitor in various cancer models, particularly breast cancer. The mechanism of action, centered on inducing G1 cell cycle arrest, is well-established and supported by biomarker analysis in vivo.
In contrast, the lack of publicly available in vivo data for this compound makes a direct comparison impossible. For researchers, scientists, and drug development professionals, this highlights the importance of data transparency in evaluating and comparing the potential of new therapeutic agents. Future publications on this compound's preclinical and clinical development will be necessary to enable a comprehensive head-to-head comparison with established CDK inhibitors like Abemaciclib.
References
Validating Eciruciclib's Effect on Downstream Targets of CDK4/6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eciruciclib, a novel Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, with the three FDA-approved drugs in its class: Palbociclib, Ribociclib, and Abemaciclib. The focus is on validating the on-target effects of these inhibitors by examining their impact on the downstream effectors of the CDK4/6 signaling pathway.
The CDK4/6 Signaling Pathway: A Key Regulator of Cell Cycle
The CDK4/6 pathway plays a pivotal role in the G1-S phase transition of the cell cycle. In response to mitogenic signals, Cyclin D associates with and activates CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb leads to its inactivation and the subsequent release of the E2F transcription factor. Once liberated, E2F translocates to the nucleus and initiates the transcription of genes necessary for DNA replication and cell cycle progression.[1][2][3] Dysregulation of this pathway is a common hallmark of cancer, making CDK4/6 an attractive target for therapeutic intervention.[4]
Below is a diagram illustrating the core CDK4/6 signaling pathway.
Comparative Efficacy of CDK4/6 Inhibitors
The primary mechanism of action for this compound and its counterparts is the direct inhibition of the kinase activity of the Cyclin D-CDK4/6 complex. While all three approved inhibitors have demonstrated significant clinical benefit, they exhibit differences in their potency and selectivity for CDK4 versus CDK6.[5][6][7]
Table 1: Comparative IC50 Values of CDK4/6 Inhibitors against Cyclin D-CDK Complexes
| Inhibitor | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) | CDK4 vs. CDK6 Selectivity | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Palbociclib | 11 | 16 | ~1.5-fold for CDK4 | [8] |
| Ribociclib | 10 | 39 | ~4-fold for CDK4 | [8][9] |
| Abemaciclib | 2 | 10 | 5-fold for CDK4 | [5][8] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Validation of Downstream Target Modulation
To validate the efficacy of a novel CDK4/6 inhibitor like this compound, it is crucial to demonstrate its impact on the key downstream events in the signaling cascade: the phosphorylation of Rb and the subsequent change in the expression of E2F target genes.
Experimental Workflow
The following diagram outlines a typical in vitro workflow for comparing the effects of different CDK4/6 inhibitors on downstream targets.
Key Experimental Protocols
1. Western Blot for Phospho-Rb (pRb) and Total Rb
This technique is used to quantify the levels of phosphorylated Rb relative to total Rb protein, providing a direct measure of CDK4/6 inhibition.
-
Cell Lysis:
-
Culture Rb-positive cancer cells (e.g., MCF-7) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, Palbociclib, Ribociclib, Abemaciclib, or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the pRb/total Rb ratio.
-
2. Quantitative PCR (qPCR) for E2F Target Genes
This method measures the mRNA levels of genes that are transcriptionally activated by E2F, providing an indirect readout of Rb inactivation.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described for the Western blot experiment.
-
Lyse cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA).
-
-
qPCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for E2F target genes (e.g., CCNE1, MYC, CDC25A), and a SYBR Green or TaqMan probe-based master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).
-
Expected Outcomes and Interpretation
A successful validation of this compound as a potent and specific CDK4/6 inhibitor would demonstrate a dose-dependent decrease in the pRb/total Rb ratio and a corresponding downregulation of E2F target gene expression.
Table 2: Expected Effects of CDK4/6 Inhibitors on Downstream Targets
| Inhibitor | Effect on Rb Phosphorylation | Effect on E2F Target Gene Expression |
| This compound | Expected to decrease | Expected to decrease |
| Palbociclib | Decreased[10][11] | Decreased[11] |
| Ribociclib | Decreased | Decreased |
| Abemaciclib | Decreased[12] | Decreased |
By following the outlined experimental workflow and protocols, researchers can robustly validate the on-target effects of this compound and directly compare its efficacy to the established CDK4/6 inhibitors. This data is critical for the preclinical and clinical development of novel cancer therapeutics targeting this essential cell cycle pathway.
References
- 1. Targeting the RB-Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RB/E2F1 as a master regulator of cancer cell metabolism in advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro study to assess the efficacy of CDK4/6 inhibitor Palbociclib (PD-0332991) for treating canine mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Synergistic Potential of CDK and PI3K Inhibition in Cancer Therapy: A Comparative Guide
While direct experimental data on the combination of Eciruciclib with PI3K inhibitors remains unpublished, a substantial body of preclinical evidence highlights a powerful synergistic anti-cancer effect when combining CDK4/6 inhibitors, a class to which this compound belongs, with inhibitors of the PI3K pathway. This guide provides a comprehensive comparison of this therapeutic strategy, leveraging available data from studies on other CDK4/6 inhibitors to illustrate the potential of this combination approach for researchers, scientists, and drug development professionals.
The rationale for combining CDK and PI3K inhibitors stems from their complementary roles in regulating key cancer cell processes. The PI3K/AKT/mTOR pathway is a critical driver of cell growth, survival, and proliferation, while the CDK4/6-Rb-E2F pathway governs cell cycle progression.[1][2] Dysregulation of both pathways is a common feature in many cancers, and simultaneous inhibition can lead to a more profound and durable anti-tumor response, potentially overcoming mechanisms of resistance to single-agent therapies.[3][4]
Comparative Efficacy of CDK4/6 and PI3K Inhibitor Combinations
Preclinical studies have consistently demonstrated that combining CDK4/6 inhibitors with PI3K inhibitors results in synergistic growth inhibition across various cancer cell lines, including those from colorectal and breast cancers. This synergy is often quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.
Below is a summary of key quantitative data from preclinical studies investigating the combination of the CDK4/6 inhibitors Ribociclib and Palbociclib with the PI3K inhibitors Alpelisib and Gedatolisib.
| Cancer Type | Cell Line | CDK4/6 Inhibitor | PI3K Inhibitor | Single Agent IC50 (CDK4/6i) | Single Agent IC50 (PI3Ki) | Combination Index (CI) @ ED75 | Reference |
| Colorectal | LS1034 (KRAS mut) | Ribociclib | Alpelisib | >15 µM | 0.313 µM | 0.56 ± 0.25 | [1] |
| Colorectal | DLD-1 (KRAS/PIK3CA mut) | Ribociclib | Alpelisib | >15 µM | 1.307 µM | 0.03 ± 0.03 | [1] |
| Colorectal | SNUC4 (PIK3CA mut) | Ribociclib | Alpelisib | 0.259 µM | 0.441 µM | 0.56 ± 0.33 | [1] |
| Colorectal | Caco-2 (WT) | Ribociclib | Alpelisib | >15 µM | 1.547 µM | 0.45 ± 0.22 | [1] |
| Colorectal | Caco-2 (WT) | Palbociclib | Gedatolisib | Not Reported | Not Reported | 0.69 | [5] |
| Colorectal | DLD-1 (KRAS/PIK3CA mut) | Palbociclib | Gedatolisib | Not Reported | Not Reported | 0.11 | [5] |
| Colorectal | LS1034 (KRAS mut) | Palbociclib | Gedatolisib | Not Reported | Not Reported | 0.17 | [5] |
| Colorectal | SNUC4 (PIK3CA mut) | Palbociclib | Gedatolisib | Not Reported | Not Reported | 0.25 | [5] |
| Colorectal | HT29 (PIK3CA mut) | Palbociclib | Gedatolisib | Not Reported | Not Reported | 0.19 | [5] |
Underlying Mechanism of Synergy
The synergistic effect of combining CDK and PI3K inhibitors is attributed to the dual blockade of two central signaling pathways that drive cancer cell proliferation and survival.
Caption: Dual inhibition of PI3K and CDK pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in studies assessing the synergistic effects of drug combinations.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Drug solutions (CDK inhibitor and PI3K inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the single agents and their combinations. Include a vehicle-only control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation status of signaling pathways.
Materials:
-
Treated cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of two drugs.
Caption: Workflow for assessing drug synergy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Eciruciclib: A Comparative Analysis of its Impact on Cyclin D1 vs. Cyclin D3 Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclin-dependent kinase (CDK) inhibitor Eciruciclib, with a focus on its differential impact on cyclin D1 and cyclin D3 complexes. While specific preclinical data on the selective inhibitory capacity of this compound remains limited in publicly available literature, this document aims to provide a framework for comparison by examining the well-characterized activities of other CDK4/6 inhibitors and outlining the established experimental protocols for such an evaluation.
Introduction to D-Type Cyclins and CDK4/6 Inhibition
The D-type cyclins (cyclin D1, D2, and D3) are key regulators of cell cycle progression, primarily functioning through their association with and activation of CDK4 and CDK6.[1][2][3] These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase of the cell cycle.[1][2][3] Dysregulation of the cyclin D-CDK4/6-Rb pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][4]
Cyclin D1 is frequently overexpressed in a variety of cancers, including breast cancer, and its levels are often driven by mitogenic signaling pathways.[4][5] In contrast, cyclin D3's role is more context-dependent, with evidence suggesting its importance in certain hematological malignancies and its potential to compensate for the loss of cyclin D1 in some tumor types. The differential expression and functional roles of cyclin D1 and D3 underscore the importance of understanding the selectivity profile of CDK4/6 inhibitors.
This compound is identified as a potent, antineoplastic cyclin-dependent kinase (CDK) inhibitor.[6] To understand its potential therapeutic niche and predict its efficacy and toxicity profile, a detailed comparison of its inhibitory activity against both cyclin D1- and cyclin D3-containing complexes is crucial.
Comparative Efficacy of CDK4/6 Inhibitors
While specific data for this compound is not yet widely published, the examination of approved CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib provides a benchmark for comparison. These agents exhibit distinct selectivity profiles against CDK4/cyclin D1 and CDK6/cyclin D3 complexes, which may contribute to their differential clinical activities and side-effect profiles.
| CDK4/6 Inhibitor | IC50 vs. CDK4/Cyclin D1 (µM) | IC50 vs. CDK6/Cyclin D3 (µM) | Key Findings |
| Palbociclib | 0.011 | 0.015 (vs. CDK6/Cyclin D1) | Exhibits similar potency against both CDK4 and CDK6 complexes.[1][4][7] |
| Ribociclib | 0.01 | 0.039 | Shows a modest preference for CDK4 over CDK6.[1][8][9] |
| Abemaciclib | 0.002 | 0.010 (vs. CDK6/Cyclin D1) | Demonstrates greater potency for CDK4 compared to CDK6.[1][7] |
| This compound | Data not publicly available | Data not publicly available | Preclinical studies are required to determine the specific inhibitory profile. |
Signaling Pathways and Experimental Workflows
To elucidate the differential impact of this compound on cyclin D1 and D3 complexes, a series of established experimental protocols would be employed.
Signaling Pathway of CDK4/6 Inhibition
The canonical pathway illustrates how CDK4/6 inhibitors block cell cycle progression. Understanding this pathway is fundamental to interpreting experimental data.
Caption: Canonical CDK4/6 signaling pathway and the point of intervention for this compound.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK4/cyclin D1 and CDK6/cyclin D3 complexes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes and a suitable substrate (e.g., a fragment of the retinoblastoma protein, Rb) are used.
-
Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of this compound.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric assays: Incorporating radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the radioactivity of the phosphorylated substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a biochemical kinase assay to determine IC50 values.
Cell-Based Proliferation Assays
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with known dependencies on either cyclin D1/CDK4 or cyclin D3/CDK6.
Methodology:
-
Cell Line Selection: Utilize a panel of cancer cell lines with characterized expression levels and dependencies on cyclin D1 and cyclin D3. For example, some breast cancer cell lines are highly dependent on cyclin D1, while certain hematological malignancy cell lines may rely more on cyclin D3.
-
Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using assays such as:
-
MTT or WST-1 assays: Measure metabolic activity, which correlates with cell number.
-
Crystal violet staining: Stains the DNA of adherent cells, providing a measure of cell biomass.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
BrdU or EdU incorporation assays: Measure DNA synthesis as an indicator of proliferation.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 values are determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Western Blot Analysis
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of Rb and other downstream markers.
Methodology:
-
Cell Treatment and Lysis: Selected cell lines are treated with this compound for a specified time. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Rb (p-Rb), total Rb, cyclin D1, cyclin D3, CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, which is detected by an imager.
-
Analysis: The band intensities are quantified to determine the relative levels of protein expression and phosphorylation.
Conclusion
A thorough comparison of this compound's impact on cyclin D1 versus cyclin D3 complexes is essential for defining its therapeutic potential and target patient populations. While direct comparative data for this compound is not yet broadly available, the established methodologies and the comparative data from other CDK4/6 inhibitors provide a robust framework for its evaluation. The execution of biochemical and cell-based assays will be critical in elucidating the specific selectivity profile of this compound and informing its future clinical development. Researchers are encouraged to utilize the outlined experimental protocols to generate the necessary data for a comprehensive understanding of this promising therapeutic agent.
References
- 1. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 4 and 6 Inhibitors: A Quantum Leap in the Treatment of Advanced Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Differential Gene Expression in Response to CDK4/6 Inhibitors: A Comparative Analysis of Palbociclib and Abemaciclib
A comparative guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Palbociclib and Abemaciclib. Please note that publicly available data on the differential gene expression effects of Eciruciclib, another CDK inhibitor, is currently unavailable, precluding its inclusion in this direct comparison.
This guide provides a detailed comparison of the differential gene expression profiles induced by two prominent CDK4/6 inhibitors, Palbociclib and Abemaciclib. The information presented is synthesized from multiple preclinical studies investigating the impact of these drugs on breast cancer cell lines. While both drugs target the cyclin-dependent kinases 4 and 6 to halt cell cycle progression, emerging evidence from transcriptomic analyses reveals distinct molecular responses that may underlie their differential clinical activities and resistance mechanisms.
Data Presentation: Quantitative Overview of Differential Gene Expression
The following tables summarize the quantitative data on differentially expressed genes (DEGs) in response to Palbociclib and Abemaciclib treatment in various breast cancer cell lines. These studies highlight both common and unique gene expression changes, providing insights into the nuanced mechanisms of action of each inhibitor.
Table 1: Differential Gene Expression in Palbociclib-Treated vs. Control Breast Cancer Cells
| Cell Line | Treatment Conditions | Total DEGs | Upregulated Genes | Downregulated Genes | Key Downregulated Pathways | Data Source |
| MCF-7 | 150mg/kg Palbociclib (xenograft) | 45 (p-adj < 0.05) | - | - | Cell Cycle | [1] |
| MDA-MB-231 (Palbociclib-resistant vs. sensitive) | Continuous exposure to Palbociclib | 3674 | 2247 | 1427 | - | [2][3] |
| MCF-7 (Palbociclib-resistant vs. sensitive) | Continuous exposure to Palbociclib | 3731 | 2183 | 1548 | Cell Cycle, DNA Replication, DNA Repair | [4][5] |
Table 2: Comparative Differential Gene Expression: Abemaciclib vs. Palbociclib
| Cell Line | Treatment Conditions | DEGs (Abemaciclib vs. Control) | DEGs (Palbociclib vs. Control) | Key Abemaciclib-Specific Downregulated Genes | Key Common Downregulated Genes | Data Source |
| MCF-7 (xenograft) | 150mg/kg daily | 63 (p-adj < 0.05) | 45 (p-adj < 0.05) | Cyclin B (CycB), PCNA, MCM7 | Cell cycle controlling genes | [1] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in this guide.
Cell Lines and Culture:
-
MCF-7 (ER-positive, HER2-negative breast cancer): Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
T47D (ER-positive, HER2-negative breast cancer): Cultured in RPMI-1640 medium with 10% FBS and 0.2 Units/mL insulin.
-
MDA-MB-231 (Triple-Negative Breast Cancer): Grown in IMEM supplemented with 10% FBS.
Generation of Resistant Cell Lines: Palbociclib-resistant cell lines (e.g., MCF-7/pR, MDA-MB-231/pR) were typically generated by continuous exposure to increasing concentrations of Palbociclib over several months.[2][5] The final resistant cells were maintained in media containing a specific concentration of Palbociclib (e.g., 1 µM) to retain the resistant phenotype.[3]
RNA Sequencing (RNA-seq):
-
RNA Extraction: Total RNA was extracted from cell pellets using kits such as the RNeasy Kit (Qiagen) following the manufacturer's protocol.[2]
-
Library Preparation: RNA-seq libraries were prepared using kits like the Illumina TruSeq RNA Library Preparation kit.
-
Sequencing: Sequencing was performed on platforms such as the Illumina HiSeq 2500.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome (e.g., hg19 or GRCh38). Differential gene expression analysis was performed using tools like DESeq2 or the Tuxedo suite (Cufflinks, Cuffdiff).[5] Differentially expressed genes were typically defined by a q-value (adjusted p-value) cutoff of ≤ 0.05 and a log2 fold change of ≥ 1 or ≤ -1.[2][5]
Xenograft Studies:
-
Human breast cancer cells (e.g., MCF-7) were implanted into immunocompromised mice.[1]
-
Once tumors reached a specified volume, mice were treated daily with either a vehicle control, Palbociclib (e.g., 150 mg/kg), or Abemaciclib (e.g., 150 mg/kg) via oral gavage.[1]
-
After the treatment period, tumors were excised, and RNA was extracted for subsequent RNA-seq analysis.[1]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by Palbociclib and Abemaciclib and a generalized workflow for differential gene expression analysis.
Caption: CDK4/6 Inhibition Pathway.
Caption: Gene Expression Analysis Workflow.
Discussion of Findings
The transcriptomic data reveals that while both Palbociclib and Abemaciclib effectively downregulate genes involved in cell cycle progression, confirming their on-target activity, there are notable differences in their broader impact on the transcriptome.
Common Effects: Both drugs lead to a significant downregulation of genes controlling the G1/S phase transition. This is a direct consequence of their inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma (Rb) protein and subsequently blocks the activity of the E2F transcription factor family.
Differential Effects of Abemaciclib: Studies comparing Abemaciclib and Palbociclib suggest that Abemaciclib may have a broader kinase inhibition profile. For instance, in MCF-7 xenografts, Abemaciclib treatment alone led to the downregulation of genes such as Cyclin B (CycB), PCNA, and MCM7.[1] The downregulation of these genes, which are involved in later stages of the cell cycle, suggests that Abemaciclib might inhibit other kinases beyond CDK4/6, such as CDK2/cyclin A/E and CDK1/cyclin B.[1] This broader activity could contribute to its observed efficacy in certain patient populations and its distinct side-effect profile.
Gene Expression in Drug Resistance: The development of resistance to Palbociclib is associated with significant transcriptomic reprogramming. In both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, the acquisition of Palbociclib resistance leads to thousands of differentially expressed genes.[2][5] While the specific gene changes can be cell-line dependent, common themes in resistance include the upregulation of pathways that can bypass CDK4/6 dependency, such as the PI3K/AKT/mTOR signaling pathway.[2] Furthermore, an increase in the expression of Cyclin E is a frequently observed mechanism of resistance to CDK4/6 inhibitors.[2]
References
- 1. gtbinf.wordpress.com [gtbinf.wordpress.com]
- 2. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Transcriptomic Profiling Identifies Differentially Expressed Genes in Palbociclib-Resistant ER+ MCF7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic Profiling Identifies Differentially Expressed Genes in Palbociclib-Resistant ER+ MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Eciruciclib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of Eciruciclib, a potent cyclin-dependent kinase (CDK) inhibitor used in research.[1][2][3] Adherence to these procedures is vital for ensuring personnel safety and environmental protection. As this compound is an antineoplastic agent, it should be handled as a hazardous substance, following all applicable institutional and governmental regulations for cytotoxic waste.[1][2][4][5]
Handling and Storage Precautions
Prior to disposal, proper handling and storage of this compound are paramount to minimize exposure and ensure chemical stability.
| Parameter | Recommendation | Source |
| Storage (Solid) | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [1][2] |
| Storage (Solution) | Store stock solutions in aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. | [1][2] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. | [6] |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Handle in a designated area, preferably in a chemical fume hood. | [7] |
Step-by-Step Disposal Procedure for this compound
The following is a general procedure for the disposal of this compound and associated waste. Note: Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.
-
Segregation of Waste:
-
Containerization:
-
Solid Waste: Place all solid waste, including contaminated PPE and lab supplies, into a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."[6][8] These containers are often color-coded (e.g., purple or yellow with a purple lid) to signify cytotoxic contents.[5][9]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[5][9]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof container, clearly labeled with the chemical name and concentration. Do not mix with other chemical waste unless permitted by your institution's waste management plan.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a deactivating solution recommended by your institution's safety office.
-
-
Final Disposal:
-
Store the sealed waste containers in a designated, secure area until they are collected by a licensed hazardous waste disposal service.[9]
-
The primary recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[4][8][9] This process ensures the complete destruction of the active compound.
-
Experimental Protocol: General Chemical Inactivation
-
Materials:
-
Sodium hypochlorite solution (bleach)
-
Sodium thiosulfate solution
-
pH meter or pH paper
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Chemical fume hood
-
-
Methodology:
-
Working in a chemical fume hood, dilute the this compound solution with a compatible solvent if necessary to reduce concentration.
-
Slowly add an excess of sodium hypochlorite solution to the this compound solution while stirring. The oxidative properties of bleach can degrade many organic compounds.
-
Allow the reaction to proceed for a designated time (e.g., several hours or overnight) to ensure complete degradation.
-
Neutralize any remaining bleach by adding sodium thiosulfate solution.
-
Check the pH of the final solution and adjust to a neutral range (pH 6-8) as required by your local wastewater regulations.
-
Dispose of the neutralized solution as aqueous chemical waste according to your institution's guidelines.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Caption: General procedure for chemical inactivation of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. danielshealth.com [danielshealth.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. medkoo.com [medkoo.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
